RP-6685
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H14F7N5O |
|---|---|
Molecular Weight |
497.4 g/mol |
IUPAC Name |
N-[3-(6-aminopyridazin-3-yl)prop-2-ynyl]-2-[3,5-bis(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H14F7N5O/c23-14-3-6-16(7-4-14)34(9-1-2-15-5-8-19(30)33-32-15)20(35)11-18-17(22(27,28)29)10-13(12-31-18)21(24,25)26/h3-8,10,12H,9,11H2,(H2,30,33) |
InChI Key |
LHFFKHVGAKIDNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(CC#CC2=NN=C(C=C2)N)C(=O)CC3=C(C=C(C=N3)C(F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of RP-6685
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RP-6685 is a potent, selective, and orally bioavailable small molecule inhibitor of the DNA polymerase theta (Polθ).[1][2][3][4][5] Polθ is a key enzyme in the Theta-Mediated End Joining (TMEJ) pathway, an error-prone DNA double-strand break (DSB) repair mechanism.[6] The inhibition of Polθ's polymerase activity by this compound has demonstrated significant antitumor efficacy, particularly in tumors with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1/2 mutations. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of DNA Polymerase Theta (Polθ)
The primary mechanism of action of this compound is the direct inhibition of the polymerase domain of DNA polymerase theta (Polθ).[2][5] Polθ plays a critical role in the TMEJ pathway, which is an alternative DNA double-strand break repair pathway that becomes crucial for cell survival when the high-fidelity homologous recombination (HR) pathway is compromised.[6]
In HR-deficient cancer cells, such as those with BRCA1 or BRCA2 mutations, the reliance on the TMEJ pathway for DNA repair is significantly increased. This creates a state of synthetic lethality, where the inhibition of Polθ by this compound in these already HR-deficient cells leads to catastrophic DNA damage and subsequent cell death.[2][5]
This compound binds to an allosteric site on the polymerase domain of Polθ, leading to a conformational change that inhibits its DNA synthesis activity.[7] This prevents the annealing of broken DNA ends and the subsequent gap-filling synthesis, which are essential steps in the TMEJ pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the activity of this compound from in vitro and in vivo studies.
| In Vitro Activity of this compound | |
| Parameter | Value |
| Polθ Polymerase Domain IC50 (PicoGreen Assay) | 5.8 nM[1][4] |
| Full-length Polθ Polymerase Activity IC50 | 550 pM[1][4] |
| Polθ ATPase Activity | Inactive[1][4] |
| Cellular Polθ Inhibition IC50 (HEK293 LIG4-/- cells) | 0.94 µM[1][4] |
| In Vivo Efficacy of this compound in HCT116 BRCA2-/- Xenograft Model | |
| Parameter | Value |
| Dosing Regimen | 80 mg/kg, orally (p.o.), twice daily (BID) for 21 days[1] |
| Tumor Growth Inhibition | Showed tumor regression during the first 8 days of treatment[1] |
| Effect in BRCA2+/+ HCT116 tumors | Did not inhibit tumor growth[1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visually represent the key biological and experimental processes related to this compound.
Caption: Theta-Mediated End Joining (TMEJ) Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Characterization.
Detailed Experimental Protocols
The following protocols are based on the methodologies reported in the primary literature describing the discovery and characterization of this compound.
In Vitro Assays
1. Human Polθ Polymerase Domain (pol) PicoGreen Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against the purified polymerase domain of human Polθ.
-
Materials:
-
384-well plates
-
Reaction Buffer: 25 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20
-
Human Polθ polymerase domain (amino acids 1819–2590)
-
Primed DNA substrate
-
dNTPs
-
This compound (or other test compounds) dissolved in DMSO
-
50 mM EDTA
-
PicoGreen dsDNA quantitation reagent
-
-
Procedure:
-
Prepare the reaction mixture in a 384-well plate with a final volume of 20 µL per well.
-
The final concentrations in the reaction mixture should be: 1 nM human Polθ polymerase domain, 50 nM primed DNA substrate, and 10 µM dNTPs in the reaction buffer.
-
Add the test compounds (e.g., this compound) to the wells. The final DMSO concentration should be 1%.
-
Initiate the reaction by adding dNTPs.
-
Incubate the plate at room temperature for 30 minutes.
-
Stop the reaction by adding 10 µL of 50 mM EDTA.
-
Add PicoGreen dye to each well according to the manufacturer's instructions.
-
Measure the fluorescence using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Calculate the IC50 value by plotting the percent inhibition against the compound concentration.
-
2. Cellular Microhomology-Mediated End Joining (MMEJ) Assay
-
Objective: To assess the ability of this compound to inhibit Polθ-mediated MMEJ in a cellular context.
-
Materials:
-
HEK293 cells
-
MMEJ reporter plasmid (containing a GFP cassette flanked by microhomology sequences)
-
I-SceI endonuclease expression plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
Flow cytometer
-
-
Procedure:
-
Co-transfect HEK293 cells with the MMEJ reporter plasmid and the I-SceI expression plasmid using a suitable transfection reagent.
-
After transfection, treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the cells for 48 hours to allow for DSB induction, repair, and GFP expression.
-
Harvest the cells and analyze the percentage of GFP-positive cells using a flow cytometer.
-
A reduction in the percentage of GFP-positive cells in the presence of this compound indicates inhibition of the MMEJ pathway.
-
In Vivo Studies
1. HCT116 BRCA2-/- Xenograft Model
-
Objective: To evaluate the in vivo antitumor efficacy of this compound in a BRCA2-deficient tumor model.
-
Materials:
-
Female athymic nude mice
-
HCT116 BRCA2-/- cells
-
Matrigel (optional)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant 5 x 10^6 HCT116 BRCA2-/- cells (typically in a mixture with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the dosing formulation of this compound in the vehicle.
-
Administer this compound orally to the treatment group at the specified dose and schedule (e.g., 80 mg/kg, BID).
-
Administer the vehicle to the control group following the same schedule.
-
Measure tumor volumes and mouse body weights at regular intervals (e.g., twice weekly).
-
Continue the treatment for the planned duration (e.g., 21 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Analyze the tumor growth data to determine the efficacy of this compound.
-
Conclusion
This compound is a promising therapeutic agent that selectively targets the DNA polymerase theta, a critical component of the TMEJ DNA repair pathway. Its mechanism of action, centered on the principle of synthetic lethality in HR-deficient tumors, provides a clear rationale for its development as a targeted cancer therapy. The data presented in this guide, along with the detailed protocols, offer a comprehensive resource for researchers and drug development professionals working on Polθ inhibitors and related fields.
References
- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 5. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
RP-6685: A Deep Dive into a Novel DNA Polymerator Theta Inhibitor for Cancer Therapy
For Immediate Release
This technical guide provides an in-depth overview of RP-6685, a potent and selective small molecule inhibitor of DNA polymerase theta (Polθ). Developed by Repare Therapeutics, this compound represents a promising therapeutic strategy for cancers with deficiencies in homologous recombination (HR), such as those harboring BRCA1/2 mutations. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the preclinical data, mechanism of action, and experimental methodologies associated with this compound.
Executive Summary
DNA polymerase theta, encoded by the POLQ gene, is a key enzyme in the microhomology-mediated end-joining (MMEJ) pathway, an error-prone DNA double-strand break (DSB) repair mechanism.[1][2] In cancers with impaired HR, tumor cells become heavily reliant on MMEJ for survival, creating a synthetic lethal vulnerability. This compound exploits this dependency by specifically inhibiting the polymerase activity of Polθ, leading to catastrophic DNA damage and selective killing of cancer cells.[1][3] Preclinical studies have demonstrated the oral bioavailability and in vivo efficacy of this compound in BRCA2-deficient tumor models, highlighting its potential as a targeted cancer therapeutic.[1][4]
Mechanism of Action: Targeting the Achille's Heel of HR-Deficient Tumors
This compound functions as a highly selective inhibitor of the DNA polymerase domain of Polθ.[1] Polθ is a multi-domain enzyme, and its polymerase activity is crucial for the final steps of the MMEJ pathway, where it fills in DNA gaps after microhomology-mediated annealing of broken DNA ends.[3][5] By inhibiting this function, this compound effectively stalls the MMEJ pathway, leading to the accumulation of unresolved DSBs. In HR-deficient cells, where the primary high-fidelity DSB repair pathway is already compromised, this inhibition proves to be synthetically lethal.
The discovery of this compound stemmed from a high-throughput screening (HTS) campaign of 350,000 compounds, which identified an initial hit with an IC50 of 11 μM.[1][6] Subsequent structure-based drug design and optimization of its cellular potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties led to the identification of this compound.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, showcasing its potency, selectivity, and pharmacokinetic profile.
| Assay Type | Target | IC50 | Reference |
| PicoGreen Assay | Polθ (polymerase domain) | 5.8 nM | [4][8] |
| Full-Length Polθ Activity | Polθ | 550 pM | [4][9] |
| Cellular Assay (HEK293 LIG4-/-) | Polθ | 0.94 µM | [4] |
| Cellular Proliferation (HCT116 BRCA2-/-) | - | Sub-micromolar | [10] |
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Reference |
| Oral Bioavailability (F) | 66% | Mouse | [9] |
| Half-life (t1/2) | 0.4 hours | Mouse | [9] |
| In Vivo Efficacy | Tumor regression in HCT116 BRCA2-/- xenografts at 80 mg/kg, p.o., BID | Mouse | [4][9] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
Key Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of this compound.
DNA Polymerase Theta Inhibition Assay (PicoGreen)
This assay quantifies the polymerase activity of Polθ by measuring the amount of double-stranded DNA (dsDNA) synthesized.
Principle: The assay utilizes a primer-template DNA substrate. In the presence of dNTPs, Polθ extends the primer, creating dsDNA. The fluorescent dye PicoGreen intercalates with dsDNA, and the resulting fluorescence is proportional to the polymerase activity.
Protocol Outline:
-
Reaction Setup: Prepare a reaction mixture containing the Polθ enzyme, a defined primer-template DNA substrate, and dNTPs in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction wells.
-
Initiation and Incubation: Initiate the reaction and incubate at a controlled temperature for a specific duration to allow for DNA synthesis.
-
PicoGreen Staining: Stop the reaction and add PicoGreen dye to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability and Proliferation Assays
These assays determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Protocol Outline:
-
Cell Seeding: Seed cancer cells (e.g., HCT116 BRCA2-/- and its wild-type counterpart) in 96-well plates at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability/Proliferation Measurement: Assess cell viability or proliferation using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or by quantifying ATP levels (e.g., CellTiter-Glo).
-
Data Analysis: Determine the IC50 values by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Efficacy Studies
These studies evaluate the anti-tumor activity of this compound in a living organism.
Protocol Outline:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HCT116 BRCA2-/-) into immunodeficient mice.
-
Tumor Growth and Randomization: Allow the tumors to reach a palpable size, then randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (p.o.) at a specified dose and schedule (e.g., 80 mg/kg, twice daily). The control group receives a vehicle.[4][9]
-
Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis). Compare the tumor growth between the treated and control groups to determine the efficacy of this compound.
Visualizing the Science: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the MMEJ pathway and a typical experimental workflow for evaluating Polθ inhibitors.
Caption: Microhomology-Mediated End-Joining (MMEJ) Pathway and this compound Inhibition.
Caption: Preclinical Development Workflow for a Polθ Inhibitor like this compound.
Conclusion and Future Directions
This compound has emerged as a potent and selective inhibitor of DNA polymerase theta with a clear mechanism of action and promising preclinical efficacy. Its ability to selectively target the synthetic lethal vulnerability of HR-deficient cancers positions it as a strong candidate for further clinical development. Future research will likely focus on combination therapies, exploring the synergy of this compound with other DNA damage response inhibitors, such as PARP inhibitors, to enhance anti-tumor activity and overcome potential resistance mechanisms. The continued investigation of this compound and other Polθ inhibitors holds significant promise for advancing precision oncology and improving outcomes for patients with difficult-to-treat cancers.
References
- 1. Linking DNA polymerase theta structure and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA polymerase theta in cancer therapy: mechanism of action and modulator development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multifaceted Nature of DNA Polymerase θ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. DNA Polymerase theta (Polθ) – an error-prone polymerase necessary for genome stability - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Synthetic Lethality: A Technical Guide to RP-6685 in BRCA-Deficient Cancers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and therapeutic potential of RP-6685, a selective inhibitor of DNA Polymerase Theta (Polθ), in the context of BRCA-deficient cancer cells. By exploiting the principle of synthetic lethality, this compound presents a promising targeted therapy for tumors harboring mutations in the BRCA1 or BRCA2 genes, which are crucial for Homologous Recombination (HR), a major DNA double-strand break (DSB) repair pathway. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying molecular pathways associated with this compound's activity.
Introduction: The Synthetic Lethal Strategy
Synthetic lethality is a concept in genetics where the co-occurrence of two genetic events results in cell death, while a single event alone is viable. In the context of cancer therapy, this can be exploited by targeting a protein or pathway that is essential for the survival of cancer cells with a specific genetic alteration, such as a mutation in a tumor suppressor gene like BRCA1 or BRCA2.
Cells with defective BRCA proteins are deficient in HR-mediated DNA repair. Consequently, they become heavily reliant on alternative, more error-prone DNA repair pathways to survive. One such pathway is Theta-Mediated End Joining (TMEJ), which is orchestrated by the enzyme DNA Polymerase Theta (Polθ). By inhibiting Polθ with this compound, the TMEJ pathway is blocked, leading to the accumulation of lethal DNA damage and selective cell death in BRCA-deficient cancer cells, while sparing normal cells with functional HR.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 | Reference |
| PicoGreen Assay | DNA Polymerase Theta (Polθ) | 5.8 nM | [4][5] |
| Full-Length Polθ Activity | Full-Length Polθ | 550 pM | [4][5] |
| Cellular Polθ Inhibition | HEK293 LIG4-/- cells | 0.94 µM | [4][5] |
| Cell Proliferation | HCT116 BRCA2-/- cells | Micromolar range | [6] |
Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Animal Model | Treatment Group | Dosing Schedule | Outcome | Reference |
| Female CD1 nude mice with HCT116 BRCA2-/- xenografts | This compound | 80 mg/kg, p.o., BID for 21 days | Tumor regression observed during the first 8 days of treatment | [4][6] |
| Female CD1 nude mice with HCT116 BRCA2+/+ xenografts | This compound | 80 mg/kg, p.o., BID for 21 days | No inhibition of tumor growth | [4] |
Signaling and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key molecular pathway and experimental workflows.
Detailed Experimental Protocols
Polθ Inhibition Assay (PicoGreen Assay)
This assay measures the polymerase activity of Polθ by quantifying the amount of double-stranded DNA (dsDNA) synthesized.
Materials:
-
Recombinant human Polθ enzyme
-
PicoGreen dsDNA quantitation reagent
-
DNA template/primer substrate
-
dNTPs
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound at various concentrations
-
384-well black plates
-
Plate reader with fluorescence detection (Excitation: ~480 nm, Emission: ~520 nm)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DNA template/primer, and dNTPs.
-
Add varying concentrations of this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the Polθ enzyme to the reaction mixture.
-
Initiate the reaction by adding the enzyme/reaction mixture to the wells containing the inhibitor.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add diluted PicoGreen reagent to each well and incubate in the dark for 5 minutes.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition of Polθ activity for each this compound concentration and determine the IC50 value.
Cell Proliferation Assay (Crystal Violet Assay)
This assay assesses the effect of this compound on the proliferation of BRCA-proficient and -deficient cells.
Materials:
-
HCT116 BRCA2+/+ and HCT116 BRCA2-/- cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound at various concentrations
-
96-well plates
-
Crystal violet solution (0.5% in 25% methanol)
-
10% acetic acid
-
Plate reader for absorbance measurement (~570 nm)
Procedure:
-
Seed HCT116 BRCA2+/+ and HCT116 BRCA2-/- cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 5-7 days).
-
Wash the cells with PBS.
-
Fix the cells with methanol for 15 minutes.
-
Stain the cells with crystal violet solution for 20 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding 10% acetic acid to each well.
-
Measure the absorbance at ~570 nm using a plate reader.
-
Plot the absorbance against the drug concentration to determine the IC50 for each cell line.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Female CD1 nude mice (6-8 weeks old)
-
HCT116 BRCA2-/- and HCT116 BRCA2+/+ cells
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of HCT116 BRCA2-/- or HCT116 BRCA2+/+ cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 80 mg/kg) or vehicle control orally, twice daily (BID), for the duration of the study (e.g., 21 days).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for DNA damage markers like γH2AX).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Conclusion
This compound demonstrates potent and selective inhibition of Polθ, leading to synthetic lethality in BRCA-deficient cancer cells. Preclinical data from both in vitro and in vivo models strongly support its therapeutic potential as a targeted agent for cancers with defects in the HR pathway. The detailed methodologies and mechanistic understanding provided in this guide serve as a valuable resource for researchers and drug developers working to advance this promising therapeutic strategy into the clinic. Further investigation into biomarkers of response and potential resistance mechanisms will be crucial for the successful clinical development of this compound and other Polθ inhibitors.
References
The Role of RP-6685 in Microhomology-Mediated End Joining (MMEJ): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a critical enzyme in the microhomology-mediated end joining (MMEJ) pathway, an alternative and error-prone DNA double-strand break repair mechanism. In cancers with deficiencies in the high-fidelity homologous recombination (HR) pathway, such as those with BRCA1/2 mutations, cells become heavily reliant on MMEJ for survival. This dependency presents a therapeutic vulnerability. RP-6685 is a potent, selective, and orally bioavailable small molecule inhibitor of the DNA polymerase activity of Polθ. By targeting Polθ, this compound effectively blocks the MMEJ pathway, leading to synthetic lethality in HR-deficient cancer cells. This guide provides an in-depth overview of the role of this compound in MMEJ, including its mechanism of action, quantitative data, and detailed experimental protocols.
Introduction to Microhomology-Mediated End Joining (MMEJ)
DNA double-strand breaks (DSBs) are highly cytotoxic lesions that can lead to genomic instability and cell death if not properly repaired.[1] Mammalian cells have evolved several DSB repair pathways, the main ones being non-homologous end joining (NHEJ) and homologous recombination (HR). MMEJ, also known as alternative end-joining (alt-EJ), is a third, mechanistically distinct pathway that repairs DSBs using short homologous sequences (microhomologies) of 2-20 base pairs to align the broken ends.[1][2][3]
The MMEJ pathway is initiated by the resection of DSB ends to create 3' single-stranded DNA (ssDNA) overhangs. DNA Polymerase Theta (Polθ) then plays a crucial dual role: it first anneals the microhomologous sequences on the opposing strands and then uses its polymerase activity to fill in the gaps, followed by ligation to complete the repair.[2][4] This process is inherently mutagenic, often resulting in deletions and insertions at the repair site.[1] While a minor pathway in healthy cells, MMEJ is frequently upregulated in cancer, particularly in tumors with HR deficiency, making Polθ an attractive target for cancer therapy.[1][5]
This compound: A Potent and Selective Inhibitor of Polymerase Theta
This compound is a novel small molecule inhibitor developed by Repare Therapeutics that specifically targets the polymerase domain of Polθ.[1][5][6] Its mechanism of action is centered on blocking the DNA synthesis step of the MMEJ pathway, which is essential for the completion of this repair process. The inhibition of Polθ by this compound in HR-deficient cancer cells, which are dependent on MMEJ for survival, leads to the accumulation of unrepaired DSBs and subsequent cell death, an effect known as synthetic lethality.
Mechanism of Action of this compound
The core function of this compound is the direct inhibition of the polymerase activity of Polθ. By binding to the polymerase domain, this compound prevents the enzyme from synthesizing DNA to fill the gaps that are present after the microhomology annealing step in MMEJ. This leads to an aborted repair process, leaving persistent DSBs. In cancer cells that lack a functional HR pathway, these unrepaired DSBs trigger apoptosis.
Quantitative Data for this compound
The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays.[1]
Biochemical Potency and Selectivity
This compound demonstrates high potency against the polymerase activity of human Polθ and exhibits excellent selectivity over other human DNA polymerases.
| Target Enzyme | IC50 (nM) | Assay Type |
| Human Polθ | 5.8 | PicoGreen Assay |
| Human Polα | >10,000 | Enzyme Activity Assay |
| Human Polε | >10,000 | Enzyme Activity Assay |
| Human Polγ | >10,000 | Enzyme Activity Assay |
| Human Polλ | >10,000 | Enzyme Activity Assay |
| Human Polμ | >10,000 | Enzyme Activity Assay |
| Table 1: Biochemical potency and selectivity of this compound. Data sourced from Bubenik et al., 2022.[1][5] |
Cellular Activity
This compound selectively inhibits the proliferation of cancer cell lines with deficiencies in the HR pathway, such as those with BRCA2 mutations.
| Cell Line | Genotype | IC50 (µM) |
| HCT116 | BRCA2 +/+ | >10 |
| HCT116 | BRCA2 -/- | ~1.0 |
| Table 2: Cellular potency of this compound in isogenic HCT116 cell lines. Data indicates a significant shift in potency in the BRCA2-deficient cells, demonstrating synthetic lethality. Sourced from Bubenik et al., 2022.[1] |
In Vivo Efficacy
In a mouse xenograft model using BRCA2-deficient human colorectal cancer cells, orally administered this compound showed significant anti-tumor activity.
| Model | Compound | Dosing | Tumor Growth Inhibition |
| HCT116 BRCA2 -/- Xenograft | This compound | 80 mg/kg, p.o., BID | Significant tumor regression |
| HCT116 BRCA2 +/+ Xenograft | This compound | 80 mg/kg, p.o., BID | No significant inhibition |
| Table 3: In vivo efficacy of this compound in a mouse xenograft model. The data demonstrates potent and selective anti-tumor activity in the HR-deficient model. Sourced from Bubenik et al., 2022.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Polθ Polymerase Inhibition Assay (PicoGreen-based)
This assay quantifies the polymerase activity of Polθ by measuring the amount of double-stranded DNA synthesized.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 100 µg/mL BSA, and 25 µM dNTPs.
-
Substrate Preparation: Use a primed DNA template, consisting of a single-stranded DNA template annealed to a shorter, complementary primer.
-
Enzyme and Inhibitor Incubation: Add recombinant human Polθ enzyme to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound for 15 minutes at room temperature.
-
Initiation of Reaction: Initiate the polymerase reaction by adding the primed DNA template to the enzyme-inhibitor mixture. Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of 50 mM EDTA.
-
Quantification: Add PicoGreen dsDNA quantitation reagent to the reaction wells. Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding: Seed isogenic HCT116 BRCA2 +/+ and BRCA2 -/- cells in 96-well plates at a density of 1,000-2,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 30 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the luminescence readings to the DMSO-treated controls. Plot the cell viability against the log of the inhibitor concentration and calculate the IC50 values using non-linear regression.
In Vivo Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
-
Animal Model: Use immunodeficient mice (e.g., female athymic nude mice).
-
Cell Implantation: Subcutaneously implant HCT116 BRCA2 -/- or BRCA2 +/+ cells (e.g., 5 x 10^6 cells in a solution with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound orally (p.o.) twice daily (BID) at the specified dose (e.g., 80 mg/kg). The vehicle group receives the formulation buffer.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size.
-
Data Analysis: Compare the tumor volumes between the treated and vehicle groups to determine the extent of tumor growth inhibition.
Conclusion
This compound is a highly potent and selective inhibitor of DNA Polymerase Theta, a key enzyme in the MMEJ pathway. By targeting Polθ, this compound effectively disrupts a critical DNA repair mechanism in cancer cells that are deficient in homologous recombination. The robust preclinical data, demonstrating both in vitro and in vivo synthetic lethality, highlight the significant potential of this compound as a targeted therapy for patients with HR-deficient tumors. The detailed methodologies provided in this guide serve as a resource for researchers in the fields of oncology and drug development to further investigate the role of Polθ inhibition in cancer treatment.
References
- 1. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Microhomology-Mediated End-Joining Promoted by Human DNA Polymerase Theta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of RP-6685 in DNA Double-Strand Break Repair: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of RP-6685, a potent and selective inhibitor of DNA Polymerase Theta (Polθ), and its impact on the intricate process of DNA double-strand break (DSB) repair. The information presented herein is intended for professionals in the fields of cancer biology, pharmacology, and drug development who are focused on novel therapeutic strategies targeting DNA damage response (DDR) pathways.
Introduction to DNA Double-Strand Breaks and Repair Pathways
DNA double-strand breaks are highly cytotoxic lesions that can lead to genomic instability and cell death if not properly repaired.[1][2] Eukaryotic cells have evolved several distinct pathways to repair DSBs, primarily non-homologous end joining (NHEJ) and homologous recombination (HR).[1][2] A third, alternative pathway known as microhomology-mediated end-joining (MMEJ), or alternative end-joining (alt-EJ), is also utilized, particularly when NHEJ or HR is compromised.[1][2][3] MMEJ is an error-prone repair mechanism that relies on short stretches of sequence homology to align and ligate broken DNA ends.[1][4][5]
Central to the MMEJ pathway is DNA Polymerase Theta (Polθ), a unique enzyme with both helicase and polymerase domains.[3][5] Polθ's polymerase activity is crucial for filling in DNA gaps during MMEJ.[1] Notably, Polθ is often overexpressed in cancer cells and its inhibition has emerged as a promising therapeutic strategy, especially in tumors with deficiencies in the HR pathway, such as those with BRCA1 or BRCA2 mutations.[1][2][3][6] This concept of synthetic lethality, where the inhibition of one pathway (Polθ-mediated MMEJ) is selectively lethal to cells with a pre-existing defect in another pathway (HR), forms the basis for the development of Polθ inhibitors like this compound.[1]
This compound: A Selective Inhibitor of Polymerase Theta
This compound is an orally bioavailable small molecule that potently and selectively inhibits the DNA polymerase activity of Polθ.[1][2][6][7][8] By targeting Polθ, this compound effectively disrupts the MMEJ pathway, leading to an accumulation of DNA damage and subsequent cell death in HR-deficient cancer cells.[7]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| PicoGreen Assay | Human Polθ (polymerase domain) | 5.8 nM | [7][8][9] |
| Primer Extension Assay | Full-length Human Polθ (polymerase activity) | 550 pM | [9][10] |
| Cellular Proliferation Assay | HCT116 BRCA2-/- cells | ~1 µM | [2] |
| Cellular MMEJ Assay | HEK293 LIG4-/- cells | 0.94 µM | [9][10] |
Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Animal Model | Tumor Cell Line | Treatment | Outcome | Reference |
| Nude Mice | HCT116 BRCA2-/- | This compound (80 mg/kg, p.o., BID for 21 days) | Tumor regression observed in the first 8 days of treatment.[7][9] | [2][7][9] |
| Nude Mice | HCT116 BRCA2+/+ | This compound (80 mg/kg, p.o., BID for 21 days) | No significant inhibition of tumor growth. | [7][9] |
Mechanism of Action: Inhibition of the MMEJ Pathway
This compound exerts its anti-tumor effect by specifically inhibiting the polymerase function of Polθ, a critical step in the MMEJ pathway. The diagram below illustrates the MMEJ pathway and the point of intervention by this compound.
Caption: The Microhomology-Mediated End-Joining (MMEJ) Pathway and this compound Inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Polθ Primer Extension Assay (Picogreen-based)
This assay quantifies the polymerase activity of Polθ by measuring the amount of double-stranded DNA (dsDNA) synthesized.
Materials:
-
Recombinant human Polθ (polymerase domain)
-
Primer-template DNA substrate
-
dNTPs
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
This compound or other test compounds
-
PicoGreen dsDNA quantitation reagent
-
384-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, primer-template DNA substrate, and dNTPs.
-
Add varying concentrations of this compound or a vehicle control to the wells of the microplate.
-
Initiate the reaction by adding the recombinant Polθ enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the PicoGreen reagent to each well and incubate in the dark for 5 minutes.
-
Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).
-
Calculate the percent inhibition of Polθ activity for each concentration of this compound and determine the IC50 value.
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines.
Materials:
-
HCT116 BRCA2+/+ and BRCA2-/- cell lines
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed the HCT116 BRCA2+/+ and BRCA2-/- cells into 96-well plates at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the results to the vehicle-treated control and plot the dose-response curves to determine the IC50 values.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
HCT116 BRCA2-/- tumor cells
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant HCT116 BRCA2-/- cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 80 mg/kg) or the vehicle control orally, twice daily (BID), for the duration of the study (e.g., 21 days).
-
Measure the tumor volume using calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
Caption: Workflow for an In Vivo Xenograft Efficacy Study of this compound.
Pharmacodynamic Marker: γH2AX
A key indicator of DNA double-strand breaks is the phosphorylation of the histone variant H2AX, resulting in γH2AX.[11][12][13] Increased levels of γH2AX serve as a biomarker for DNA damage.[11][12][13] Treatment with this compound in BRCA2-deficient tumor models has been shown to enhance the levels of γH2AX, confirming its mechanism of action in inducing DNA damage.[7] The analysis of γH2AX can be performed on tumor tissues from xenograft studies using techniques such as immunohistochemistry or western blotting.
Conclusion
This compound is a promising, orally bioavailable inhibitor of Polθ that demonstrates potent and selective activity against HR-deficient cancer cells. Its mechanism of action, centered on the disruption of the MMEJ pathway, leads to the accumulation of lethal DNA damage in tumors with compromised homologous recombination. The preclinical data strongly support the continued investigation of this compound as a targeted therapy for cancers harboring BRCA mutations and other defects in the HR pathway. Further clinical development will be crucial in determining its therapeutic potential in this patient population.
References
- 1. Mechanism of Microhomology-Mediated End-Joining Promoted by Human DNA Polymerase Theta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Polymerase theta (Polθ) – an error-prone polymerase necessary for genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of microhomology-mediated end-joining promoted by human DNA polymerase θ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 11. Functional relevance of the histone γH2Ax in the response to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for RP-6685 Inhibition of DNA Polymerase Theta (Polθ): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway, has emerged as a critical synthetic lethal target in cancers with deficiencies in homologous recombination (HR), such as those harboring BRCA1/2 mutations. RP-6685 is a potent and selective small-molecule inhibitor of the polymerase activity of Polθ. This document provides an in-depth technical overview of the structural and molecular basis of Polθ inhibition by this compound, including quantitative data on its inhibitory activity, detailed experimental methodologies for key assays, and visualizations of the inhibitory mechanism and experimental workflows.
Introduction to Polθ and its Role in Cancer
Human DNA Polymerase Theta (Polθ) is a large, multifunctional enzyme possessing both a C-terminal DNA polymerase domain and an N-terminal helicase domain with ATPase activity.[1][2] Polθ plays a crucial role in the MMEJ pathway, an error-prone DNA double-strand break (DSB) repair mechanism that utilizes short microhomologous sequences to ligate broken DNA ends.[2][3] In healthy cells with proficient homologous recombination (HR), Polθ and the MMEJ pathway are largely redundant. However, in cancer cells with HR deficiencies, such as those with BRCA1 or BRCA2 mutations, the reliance on Polθ for DNA repair and survival is significantly increased. This synthetic lethal relationship makes Polθ an attractive therapeutic target for the selective elimination of cancer cells.[1][2]
This compound: A Potent and Selective Polθ Inhibitor
This compound is an orally bioavailable small molecule that has been identified as a potent and selective inhibitor of the polymerase domain of Polθ.[1][3][4] It was discovered through a high-throughput screening campaign and subsequent structure-based drug design.[1][5] this compound has demonstrated significant antitumor efficacy in preclinical models of HR-deficient cancers.[1][3][4]
Quantitative Analysis of this compound Inhibitory Activity
The inhibitory potency of this compound against Polθ has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against Polθ
| Assay Type | Enzyme/System | IC50 Value | Reference |
| PicoGreen Assay | Polθ polymerase domain | 5.8 nM | [1][4] |
| Full-Length Polθ Polymerase Activity | Full-length Polθ | 550 pM | [3][4] |
| ATPase Activity Assay | Full-length Polθ | Inactive | [3][4] |
Table 2: Cellular and In Vivo Activity of this compound
| Assay/Model Type | Cell Line/Model | Endpoint | Value | Reference |
| Cell-Based MMEJ Assay | HEK293 LIG4-/- cells | IC50 | 0.94 µM | [4] |
| Cell Proliferation Assay | HCT116 BRCA2-/- cells | Inhibition | Dose-dependent | [3] |
| In Vivo Xenograft Model | HCT116 BRCA2-/- mice | Antitumor Efficacy | Significant tumor regression | [3][4] |
| In Vivo Xenograft Model | HCT116 BRCA2+/+ mice | Antitumor Efficacy | No inhibition of tumor growth | [4] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Reference |
| Bioavailability (F) | 66% | [3] |
| Half-life (t1/2) | 0.4 hours | [3] |
| Clearance (CL) | 36.8 mL/min/kg | [1] |
| Volume of distribution (Vdss) | 1.1 L/kg | [1] |
Structural Basis of Allosteric Inhibition
X-ray crystallography studies of a close analog of this compound (compound 14) in complex with the polymerase domain of Polθ (PDB ID: 8E23) have revealed the structural basis for its inhibitory activity.[2][6]
This compound binds to an allosteric pocket located in the "fingers" subdomain of the Polθ polymerase domain, distant from the active site.[2][7] This binding induces a conformational change that locks the enzyme in a closed state, trapping it on the DNA substrate. This "enzyme-DNA trapping" mechanism prevents the catalytic cycle from proceeding, thereby inhibiting DNA synthesis.[2]
The binding of the inhibitor is stabilized by a network of hydrophobic interactions and a key salt bridge between Arg2419 and Glu2365, which effectively clamps the molecule in the allosteric pocket.[2] The bis(trifluoromethyl)phenyl moiety of the inhibitor series occupies a hydrophobic cavity, contributing to the high binding affinity.[8]
Detailed Experimental Protocols
Polθ PicoGreen Assay (Primary Screening Assay)
This assay quantifies the amount of double-stranded DNA (dsDNA) synthesized by the Polθ polymerase domain.
Materials:
-
Polθ enzyme
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay Buffer: 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, and glycerol.[1]
-
DNA/dNTP solution: A mixture of a DNA primer/template substrate and dNTPs.
-
PicoGreen dsDNA quantitation reagent
-
Stop solution
-
384-well microplate
Procedure:
-
Prepare a 10-point concentration response of the test inhibitors in DMSO.
-
In a microplate, incubate the Polθ enzyme with the inhibitors for 15 minutes at 37°C in the assay buffer.
-
Initiate the polymerase reaction by adding the DNA/dNTP solution.
-
Centrifuge the microplate for 10 seconds and incubate for 120 minutes at 37°C.
-
Stop the reaction by adding the PicoGreen/stop solution.
-
After a 5-minute incubation, measure the fluorescence intensity.
-
Calculate the percent inhibition relative to DMSO controls (with and without enzyme).
Continuous (Kinetic) Primer-Extension Assay
This assay provides real-time kinetic data on Polθ inhibition.
Materials:
-
Polθ enzyme
-
Test compounds (e.g., this compound)
-
Primer/template DNA substrate
-
dNTPs
-
A real-time fluorescence or absorbance plate reader
Procedure:
-
The assay is set up similarly to the PicoGreen assay but in a format compatible with a kinetic plate reader.
-
The reaction is initiated by the addition of dNTPs.
-
The increase in dsDNA is monitored in real-time by the incorporation of an intercalating dye.
-
Initial reaction velocities are calculated from the linear phase of the reaction progress curves.
-
Kinetic parameters (e.g., Ki) can be determined by measuring the initial velocities at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.
Conclusion
This compound is a potent and selective allosteric inhibitor of the polymerase activity of Polθ. Its mechanism of action, which involves trapping the enzyme on DNA, provides a strong rationale for its synthetic lethal activity in HR-deficient cancer cells. The quantitative data and experimental methodologies presented in this guide offer a comprehensive resource for researchers and drug developers working on Polθ inhibitors and related cancer therapies. The continued investigation of this compound and other Polθ inhibitors holds significant promise for the development of novel precision oncology treatments.
References
- 1. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 2. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
RP-6685: A Technical Whitepaper on the Discovery and Development of a Potent and Selective Polθ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of RP-6685, a potent, selective, and orally bioavailable inhibitor of DNA Polymerase Theta (Polθ). This compound has demonstrated significant preclinical efficacy in homologous recombination (HR)-deficient cancer models, highlighting its potential as a targeted therapeutic agent. This whitepaper details the quantitative data supporting its activity, the experimental protocols utilized in its characterization, and the underlying signaling pathways.
Introduction
DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a key enzyme in the Theta-Mediated End Joining (TMEJ) pathway, an alternative DNA double-strand break (DSB) repair mechanism.[1] In healthy cells with proficient homologous recombination (HR), TMEJ plays a minor role. However, in cancer cells with HR deficiencies, such as those with BRCA1/2 mutations, reliance on TMEJ for survival is heightened. This creates a synthetic lethal relationship, where inhibiting Polθ in HR-deficient tumors leads to catastrophic DNA damage and cell death, while sparing normal tissues.[2][3] this compound was developed to exploit this vulnerability.
Discovery and Optimization
This compound was identified through a high-throughput screening (HTS) campaign of 350,000 compounds.[4] The initial hit, a pyrazole compound with an IC50 of 11 μM, was optimized through structure-based drug design and medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of this compound.[4]
Chemical Synthesis
The synthesis of this compound involves a multi-step process. A key step is a one-pot, three-component Claisen condensation, followed by amide coupling to afford the desired N2-regioisomer.[5] Further modifications were introduced to enhance metabolic stability, including the strategic placement of fluorine atoms.[5]
Mechanism of Action
This compound is a selective inhibitor of the polymerase domain of Polθ.[4][6] By inhibiting the polymerase activity of Polθ, this compound disrupts the TMEJ pathway, preventing the repair of DNA double-strand breaks in HR-deficient cancer cells. This leads to the accumulation of DNA damage and subsequent cell death.
Theta-Mediated End Joining (TMEJ) Pathway
The TMEJ pathway is a multi-step process initiated by the resection of DNA double-strand breaks to create 3' single-stranded DNA (ssDNA) tails.
Figure 1: The Theta-Mediated End Joining (TMEJ) Pathway and the point of inhibition by this compound.
Quantitative Data
The potency and selectivity of this compound have been characterized in various in vitro and in vivo assays.
In Vitro Potency
| Assay Type | Target | IC50 | Reference |
| PicoGreen Assay | Polθ Polymerase Domain | 5.8 nM | [7] |
| Full-Length Polθ Activity | Full-Length Polθ | 550 pM | [7] |
| Cellular Assay (HEK293 LIG4-/-) | Cellular Polθ Activity | 0.94 µM | [7] |
In Vivo Pharmacokinetics in Mice
| Parameter | Value | Route | Reference |
| Clearance (CL) | 36.8 mL/min/kg | IV | [8] |
| Volume of Distribution (Vdss) | 1.1 L/kg | IV | [8] |
| Half-life (t1/2) | 0.4 hours | IV | [8] |
| Oral Bioavailability (F) | 66% | PO | [8] |
Experimental Protocols
High-Throughput Screening (HTS) Protocol
The initial identification of the lead compound for this compound was performed using a DNA primer extension assay with PicoGreen detection.
Figure 2: High-Throughput Screening (HTS) workflow for the identification of Polθ inhibitors.
Detailed Methodology:
-
Compound Plating: 350,000 compounds were dispensed into 384-well assay plates.[4]
-
Reagent Addition: A reaction mixture containing the human Polθ polymerase domain (amino acids 1819–2590), a DNA primer/template substrate, and dNTPs was added to each well.[4]
-
Incubation: Plates were incubated at room temperature to allow for the enzymatic reaction to proceed.
-
Detection: PicoGreen dsDNA reagent was added to each well. The fluorescence intensity, which is proportional to the amount of double-stranded DNA synthesized, was measured using a plate reader at an excitation wavelength of 480 nm and an emission wavelength of 520 nm.[9][10]
-
Hit Identification: Compounds that significantly reduced the fluorescence signal compared to controls were identified as potential inhibitors.
In Vivo Xenograft Study Protocol
The antitumor efficacy of this compound was evaluated in a BRCA2-deficient human colorectal carcinoma (HCT116) xenograft model.
Figure 3: Workflow for the in vivo HCT116 BRCA2-/- xenograft study.
Detailed Methodology:
-
Cell Line: HCT116 human colorectal carcinoma cells with a homozygous knockout of the BRCA2 gene were used.[11][12]
-
Animal Model: Immunocompromised nude mice were utilized for tumor implantation.[11]
-
Tumor Implantation: HCT116 BRCA2-/- cells were implanted subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. The treatment group received this compound administered orally (p.o.) at a dose of 80 mg/kg twice daily (BID) for 21 days.[7][8] The control group received the vehicle.
-
Efficacy Evaluation: Tumor volume and body weight were measured regularly throughout the study. Efficacy was determined by comparing the tumor growth in the treated group to the vehicle control group.
Conclusion
This compound is a promising, orally bioavailable, and selective inhibitor of Polθ with demonstrated preclinical activity in HR-deficient cancer models. Its mechanism of action, targeting the TMEJ pathway, represents a validated synthetic lethal approach for the treatment of cancers with specific DNA repair deficiencies. The data presented in this whitepaper supports the continued development of this compound as a potential targeted therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Essential roles for Polymerase θ mediated end-joining in repair of chromosome breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stepwise requirements for Polymerases δ and θ in Theta-mediated end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 9. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
- 10. protocols.io [protocols.io]
- 11. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Target Validation of RP-6685: A Potent and Selective Polθ Inhibitor for HR-Deficient Cancers
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
RP-6685 is a potent, selective, and orally bioavailable small molecule inhibitor of the polymerase domain of DNA polymerase theta (Polθ). Polθ plays a critical role in a DNA double-strand break (DSB) repair pathway known as theta-mediated end joining (TMEJ), which is a major repair mechanism in cancer cells deficient in homologous recombination (HR), such as those harboring BRCA1 or BRCA2 mutations. This dependency creates a synthetic lethal relationship, where inhibition of Polθ by this compound leads to selective killing of HR-deficient cancer cells while sparing normal cells. This technical guide provides a comprehensive overview of the target validation for this compound, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its evaluation.
Introduction: The Rationale for Targeting Polθ in Cancer
DNA double-strand breaks are one of the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved multiple pathways to repair DSBs, with homologous recombination (HR) and non-homologous end joining (NHEJ) being the two major mechanisms. In HR-deficient tumors, such as those with mutations in BRCA1 or BRCA2, cancer cells become heavily reliant on alternative, more error-prone repair pathways for survival. One such pathway is theta-mediated end joining (TMEJ), which is uniquely dependent on the enzymatic activities of DNA polymerase theta (Polθ).
Polθ is a multifunctional enzyme with an N-terminal helicase domain and a C-terminal polymerase domain. It is overexpressed in a variety of cancers and its expression is often associated with poor prognosis. The TMEJ pathway, mediated by Polθ, is a form of alternative end-joining that utilizes microhomology to anneal and repair DSBs. The reliance of HR-deficient cancer cells on TMEJ for survival presents a therapeutic window for selective targeting. This compound was developed as a potent and selective inhibitor of the Polθ polymerase domain to exploit this synthetic lethal vulnerability.
This compound: Mechanism of Action
This compound selectively inhibits the polymerase activity of Polθ, thereby disrupting the TMEJ pathway. In HR-deficient cancer cells, the inhibition of Polθ leads to the accumulation of unrepaired DSBs, genomic instability, and ultimately, cell death. Normal cells, with intact HR machinery, are less dependent on TMEJ and are therefore less sensitive to the effects of this compound.
Signaling Pathway Diagram
Caption: Theta-Mediated End Joining (TMEJ) Pathway and Inhibition by this compound.
Preclinical Data Summary
The preclinical activity of this compound has been evaluated in various in vitro and in vivo models.
In Vitro Potency and Selectivity
| Assay Type | Target | Cell Line | IC50 | Reference |
| PicoGreen Assay | Polθ Polymerase Activity | - | 5.8 nM | [1] |
| Cell Viability Assay | HR-deficient (BRCA2-/-) | HCT116 | Potent Inhibition | [2] |
| Cell Viability Assay | HR-proficient (BRCA2+/+) | HCT116 | Minimal Effect | [2] |
In Vivo Efficacy in Xenograft Models
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
| Mouse Xenograft | BRCA2-/- HCT116 | This compound (80 mg/kg, p.o., BID) | Tumor regression in the first 8 days | [1] |
| Mouse Xenograft | BRCA2+/+ HCT116 | This compound (80 mg/kg, p.o., BID) | No significant tumor growth inhibition | [1] |
Experimental Protocols
This section provides an overview of key experimental protocols for the validation of Polθ inhibitors like this compound.
Polθ Enzymatic Assay (PicoGreen Assay)
This assay quantifies the polymerase activity of Polθ by measuring the amount of double-stranded DNA (dsDNA) synthesized.
Principle: The PicoGreen dye specifically binds to dsDNA, and its fluorescence is proportional to the amount of dsDNA present.
Materials:
-
Recombinant human Polθ enzyme
-
DNA template/primer substrate
-
dNTPs
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
PicoGreen dsDNA quantitation reagent
-
This compound or other test compounds
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, DNA template/primer, dNTPs, and the test compound.
-
Initiate the reaction by adding the Polθ enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the PicoGreen reagent to each well and incubate in the dark.
-
Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 485/528 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Viability and Proliferation Assays
These assays assess the cytotoxic and cytostatic effects of this compound on cancer cell lines.
Principle: Assays like CellTiter-Glo® (Promega) measure ATP levels as an indicator of metabolically active cells.
Materials:
-
HR-deficient and HR-proficient cancer cell lines (e.g., isogenic HCT116 BRCA2-/- and BRCA2+/+)
-
Cell culture medium and supplements
-
This compound
-
96-well clear or white-walled microplates
-
CellTiter-Glo® reagent
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 72-120 hours).
-
Add the CellTiter-Glo® reagent to each well and incubate.
-
Measure the luminescence.
-
Normalize the results to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
HR-deficient and HR-proficient cancer cell lines
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Inject cancer cells subcutaneously into the flanks of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally at the desired dose and schedule.
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
Experimental Workflow Diagram
Caption: A general experimental workflow for the validation of a Polθ inhibitor.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of HR-deficient cancers. Its potent and selective inhibition of Polθ provides a clear mechanism for its synthetic lethal activity. The preclinical data strongly support its further development. Future research should focus on identifying predictive biomarkers of response beyond BRCA mutations, exploring combination therapies (e.g., with PARP inhibitors), and elucidating potential mechanisms of resistance. The successful clinical translation of this compound could provide a much-needed treatment option for a well-defined patient population with a high unmet medical need.
References
The Selective Inhibition of DNA Polymerase Theta by RP-6685: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA Polymerase Theta (Polθ), encoded by the POLQ gene, has emerged as a critical target in oncology, particularly for tumors with deficiencies in homologous recombination (HR) repair pathways, such as those harboring BRCA1/2 mutations. RP-6685 is a potent and orally bioavailable small molecule inhibitor of the polymerase domain of Polθ. This document provides an in-depth technical guide on the selectivity profile of this compound against other human DNA polymerases, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying scientific concepts.
Introduction to this compound and its Mechanism of Action
This compound is a selective inhibitor of the DNA polymerase activity of human Polθ.[1][2][3] It has demonstrated significant antitumor efficacy in preclinical models of HR-deficient cancers.[1][4] The compound resulted from a high-throughput screening campaign and subsequent structure-based drug design efforts aimed at identifying potent and selective Polθ inhibitors.[4][5]
The mechanism of action of this compound is noncompetitive, indicating that it does not bind to the active site for dNTPs.[4] Instead, it is believed to bind to a distinct site on the Polθ enzyme. This allosteric inhibition is a key feature of its pharmacological profile.
Selectivity Profile of this compound
A hallmark of a valuable therapeutic agent is its selectivity for the intended target over other related proteins, which minimizes the potential for off-target effects and associated toxicities. This compound has been rigorously profiled against a panel of other human DNA polymerases to ascertain its selectivity.
Quantitative Selectivity Data
The inhibitory activity of this compound against various DNA polymerases was quantified by determining the half-maximal inhibitory concentration (IC50). The data clearly demonstrates the exquisite selectivity of this compound for Polθ.
| DNA Polymerase | IC50 (µM) | Assay Type |
| DNA Polymerase Theta (Polθ) | 0.00055 | Full-Length Enzyme Assay |
| 0.0058 | PicoGreen Assay | |
| DNA Polymerase Alpha (Polα) | >100 | Not Specified |
| DNA Polymerase Epsilon (Polε) | >100 | Not Specified |
| DNA Polymerase Gamma (Polγ) | >100 | Not Specified |
| DNA Polymerase Lambda (Polλ) | >100 | Not Specified |
| DNA Polymerase Mu (Polµ) | >100 | Not Specified |
Table 1: In vitro inhibitory potency of this compound against a panel of human DNA polymerases. Data sourced from Bubenik et al., 2022.
Experimental Protocols
The determination of the selectivity profile of this compound relies on robust biochemical assays. The following sections detail the general methodologies employed in these key experiments.
DNA Polymerase Inhibition Assay using PicoGreen Quantification
This assay measures the amount of double-stranded DNA (dsDNA) synthesized by a DNA polymerase, which is quantified using the fluorescent intercalating dye PicoGreen.
Principle: The fluorescence of PicoGreen increases significantly upon binding to dsDNA. In an in vitro polymerase reaction, the amount of dsDNA produced is directly proportional to the polymerase activity. An inhibitor will reduce the amount of dsDNA synthesized, leading to a decrease in fluorescence.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing the specific DNA polymerase, a DNA template-primer, deoxynucleotide triphosphates (dNTPs), and the appropriate reaction buffer.
-
Inhibitor Addition: A dilution series of this compound is added to the reaction mixtures. Control reactions without the inhibitor are also prepared.
-
Incubation: The reactions are incubated at the optimal temperature for the specific polymerase to allow for DNA synthesis.
-
Quenching: The reaction is stopped, typically by the addition of a chelating agent like EDTA.
-
PicoGreen Staining: The PicoGreen dye is added to the reaction products and incubated in the dark.
-
Fluorescence Measurement: The fluorescence intensity is measured using a plate reader with excitation and emission wavelengths appropriate for the PicoGreen dye (e.g., ~480 nm excitation and ~520 nm emission).
-
Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Primer Extension Assay
This assay directly measures the ability of a DNA polymerase to extend a labeled primer annealed to a DNA template.
Principle: A fluorescently or radioactively labeled DNA primer is annealed to a template strand. The DNA polymerase extends the primer by incorporating dNTPs. The extension products are then separated by size using gel electrophoresis. The presence of an inhibitor will result in a decrease in the amount or length of the extended products.
Protocol Outline:
-
Substrate Preparation: A DNA template and a labeled (e.g., with a fluorescent dye like FAM) primer are annealed to form a template-primer substrate.
-
Reaction Setup: The reaction mixture is prepared with the specific DNA polymerase, the template-primer substrate, dNTPs, and the reaction buffer.
-
Inhibitor Addition: Different concentrations of this compound are added to the reactions.
-
Incubation: The reactions are incubated to allow for primer extension.
-
Reaction Termination: The reaction is stopped, for example, by adding a stop solution containing a denaturing agent and a loading dye.
-
Gel Electrophoresis: The reaction products are separated by size on a denaturing polyacrylamide gel.
-
Visualization and Quantification: The gel is imaged to detect the labeled DNA fragments. The intensity of the bands corresponding to the full-length extension product is quantified.
-
Data Analysis: The band intensities are plotted against the inhibitor concentration to calculate the IC50 value.
Visualizing Selectivity and Experimental Workflow
To further clarify the concepts and procedures discussed, the following diagrams have been generated.
Caption: Experimental workflow for determining the selectivity profile of this compound.
Caption: Conceptual diagram of the selective inhibition of DNA Polymerase Theta by this compound.
Conclusion
The data presented in this technical guide unequivocally demonstrates that this compound is a highly potent and selective inhibitor of DNA Polymerase Theta. Its lack of significant activity against other major human DNA polymerases underscores its targeted mechanism of action. This exquisite selectivity profile, coupled with its oral bioavailability, positions this compound as a promising therapeutic candidate for the treatment of HR-deficient cancers. Further research and clinical development are warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Foundational Research on DNA Polymerase Theta (Polθ) and its Inhibition by RP-6685
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on DNA Polymerase Theta (Polθ), a critical enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway, and its potent inhibition by the selective, orally bioavailable compound RP-6685. This document details the molecular functions of Polθ, the mechanism of action of this compound, and the experimental methodologies used to characterize this interaction, positioning Polθ as a promising target in precision oncology.
Foundational Biology of DNA Polymerase Theta (Polθ)
DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a unique A-family DNA polymerase with a multidomain structure, including an N-terminal helicase-like domain and a C-terminal polymerase domain.[1][2] Polθ plays a crucial role in the microhomology-mediated end joining (MMEJ) pathway, an error-prone DNA double-strand break (DSB) repair mechanism.[3][4] Unlike high-fidelity repair pathways such as homologous recombination (HR), MMEJ utilizes short homologous sequences (microhomologies) to align and join broken DNA ends.[3] This process is inherently mutagenic, often leading to deletions and insertions at the repair site.[3]
Polθ is minimally expressed in healthy tissues but is frequently overexpressed in various cancers, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[4][5] In these HR-deficient cancer cells, the reliance on the MMEJ pathway for survival creates a synthetic lethal vulnerability, making Polθ an attractive therapeutic target.[5][6]
This compound: A Potent and Selective Inhibitor of Polθ
This compound is a novel, orally bioavailable small molecule that has been identified as a potent and selective inhibitor of the polymerase activity of Polθ.[6][7] Its discovery stemmed from a high-throughput screening campaign that identified an initial hit with micromolar activity, which was subsequently optimized through structure-based drug design to yield this compound with nanomolar potency.[6][7]
Mechanism of Action
This compound functions as an allosteric inhibitor of the Polθ polymerase domain.[8] It binds to a distinct pocket away from the active site, inducing a conformational change that inhibits the polymerase's ability to synthesize DNA.[8] This targeted inhibition of the polymerase function is crucial for disrupting the MMEJ pathway.
Quantitative Data on this compound Efficacy
The potency and selectivity of this compound have been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
| Assay | Parameter | Value | Reference |
| PicoGreen Assay (in vitro) | IC50 | 5.8 nM | [9] |
| Full-Length Polθ Polymerase Activity (in vitro) | IC50 | 550 pM | [9] |
| Polθ ATPase Activity (in vitro) | Activity | Inactive | [9] |
| HEK293 LIG4-/- Cellular Assay | IC50 | 0.94 µM | [9] |
Table 1: In Vitro Potency of this compound against Polθ
| Xenograft Model | Cell Line | Treatment | Outcome | Reference |
| Mouse | HCT116 BRCA2-/- | 80 mg/kg this compound, p.o., BID for 21 days | Tumor regression during the first 8 days | [9] |
| Mouse | HCT116 BRCA2+/+ | 80 mg/kg this compound, p.o., BID for 21 days | No inhibition of tumor growth | [9] |
Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in the characterization of Polθ and this compound.
Polθ Enzymatic Activity Assay (PicoGreen Assay)
This assay quantifies the amount of double-stranded DNA (dsDNA) synthesized by Polθ, providing a measure of its polymerase activity. The fluorescence of the PicoGreen dye, which selectively binds to dsDNA, is proportional to the amount of product formed.
Materials:
-
Purified human Polθ enzyme
-
DNA template/primer substrate
-
dNTPs
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 µg/mL BSA)
-
This compound or other inhibitors
-
Quant-iT™ PicoGreen™ dsDNA Reagent
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
96-well microplates
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DNA template/primer, and dNTPs.
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding purified Polθ to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding EDTA.
-
Dilute the reaction products in TE buffer.
-
Add the PicoGreen reagent to each well and incubate in the dark for 5 minutes.[5]
-
Measure the fluorescence using a fluorometer with excitation at ~480 nm and emission at ~520 nm.[10]
-
Calculate the IC50 value by plotting the fluorescence intensity against the inhibitor concentration.
HCT116 BRCA2-/- Mouse Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of Polθ inhibitors in a setting that mimics the genetic background of certain human cancers.
Materials:
-
HCT116 BRCA2-/- and HCT116 BRCA2+/+ human colorectal carcinoma cell lines[11]
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture HCT116 BRCA2-/- and HCT116 BRCA2+/+ cells under standard conditions.
-
Harvest the cells and resuspend them in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flanks of the immunocompromised mice.[12]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 80 mg/kg, orally, twice daily) or vehicle control to the respective groups for a specified duration (e.g., 21 days).[9]
-
Measure the tumor volume using calipers at regular intervals throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for DNA damage markers like γH2AX).
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to verify the direct binding of a drug to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells expressing Polθ (e.g., HEK293T)
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-Polθ antibody
Procedure:
-
Treat cultured cells with this compound or DMSO for a specific time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot them into PCR tubes.
-
Heat the cell suspensions to a range of temperatures in a thermocycler for a short duration (e.g., 3 minutes).[13]
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[13]
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Polθ at each temperature by Western blotting using an anti-Polθ antibody.
-
Quantify the band intensities and plot the fraction of soluble Polθ as a function of temperature to determine the melting curve and the shift induced by this compound.
Visualizing the MMEJ Pathway and this compound Inhibition
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway of MMEJ and the mechanism of its inhibition by this compound.
Caption: The Microhomology-Mediated End Joining (MMEJ) pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the characterization of this compound as a Polθ inhibitor.
Conclusion
The foundational research on DNA Polymerase Theta has established its critical role in the MMEJ pathway, a key survival mechanism for HR-deficient cancer cells. The development of this compound as a potent and selective inhibitor of Polθ's polymerase activity represents a significant advancement in targeting this synthetic lethal vulnerability. The comprehensive in vitro, cellular, and in vivo data underscore the therapeutic potential of this compound. This technical guide provides a detailed resource for researchers and drug development professionals to further explore and build upon the science of Polθ inhibition in the pursuit of novel cancer therapies.
References
- 1. Stepwise requirements for Polymerases δ and θ in Theta-mediated end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Microhomology-Mediated End-Joining Promoted by Human DNA Polymerase Theta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. k-state.edu [k-state.edu]
- 6. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. altogenlabs.com [altogenlabs.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of RP-6685
These application notes provide a detailed overview and experimental protocols for the in vitro characterization of RP-6685, a potent and selective inhibitor of DNA polymerase theta (Polθ). The information is intended for researchers, scientists, and professionals involved in cancer drug development.
Introduction
This compound is an orally bioavailable small molecule inhibitor of the DNA polymerase activity of Polθ, an enzyme that plays a crucial role in DNA double-strand break repair through the microhomology-mediated end joining (MMEJ) pathway.[1][2][3][4] Polθ is a promising therapeutic target in oncology, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations, where the concept of synthetic lethality can be exploited.[2][4][5] In vitro studies are essential for elucidating the mechanism of action, potency, and selectivity of this compound.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Cell Line | IC50 | Reference |
| Biochemical Assay | Full-length Polθ polymerase activity | - | 550 pM | [1][6] |
| PicoGreen Assay | Polθ polymerase activity | - | 5.8 nM | [1][6] |
| Cellular Assay | Polθ activity | HEK293 LIG4-/- | 0.94 µM | [1][6] |
| Cytotoxicity Assay | Cell Viability | HCT116 BRCA2-/- | Sub-micromolar | [2][5] |
| Cytotoxicity Assay | Cell Viability | HCT116 BRCA2+/+ | Less potent than in BRCA2-/- | [2][5] |
Signaling Pathway
The following diagram illustrates the role of DNA polymerase theta (Polθ) in the microhomology-mediated end joining (MMEJ) pathway for DNA double-strand break repair and the inhibitory action of this compound.
Caption: Polθ pathway in DNA repair and this compound inhibition.
Experimental Protocols
Polθ Biochemical Potency Assay (PicoGreen-Based)
This protocol is designed to determine the IC50 value of this compound against the polymerase activity of purified Polθ enzyme.
Experimental Workflow:
Caption: Workflow for the PicoGreen-based Polθ inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired concentration range.
-
Prepare a reaction mixture containing purified recombinant Polθ enzyme, a DNA template-primer substrate, and dNTPs in a suitable reaction buffer.
-
-
Assay Procedure:
-
Dispense the reaction mixture into a 96-well or 384-well plate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at the optimal temperature (e.g., 37°C) for a defined period to allow for DNA synthesis.
-
Stop the reaction.
-
-
Detection:
-
Add PicoGreen dsDNA quantitation reagent to each well.
-
Incubate in the dark as per the manufacturer's instructions.
-
Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Polθ Activity Assay in LIG4-/- Cells
This assay measures the ability of this compound to inhibit Polθ-mediated DNA repair in a cellular context. LIG4-deficient cells are used as they are reliant on Polθ for alternative end-joining pathways.
Methodology:
-
Cell Culture:
-
Culture HEK293 LIG4-/- cells in the recommended medium and conditions.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce DNA double-strand breaks using a suitable agent (e.g., a site-specific endonuclease delivered via a plasmid).
-
Treat the cells with a serial dilution of this compound or DMSO vehicle control.
-
Incubate for a period sufficient to allow for DNA repair.
-
-
Detection and Analysis:
-
A common method involves a reporter system where successful repair of a plasmid restores the expression of a reporter gene (e.g., GFP or luciferase).
-
Measure the reporter gene activity (fluorescence or luminescence).
-
Calculate the percent inhibition of repair relative to the vehicle control and determine the cellular IC50 value.
-
Cell Viability/Cytotoxicity Assay
This protocol assesses the cytotoxic effect of this compound on cancer cell lines with different genetic backgrounds (e.g., BRCA2-proficient vs. BRCA2-deficient).
Experimental Workflow:
Caption: Workflow for assessing the cytotoxicity of this compound.
Methodology:
-
Cell Culture:
-
Culture HCT116 BRCA2-/- and the isogenic HCT116 BRCA2+/+ (wild-type) cell lines in appropriate media.
-
-
Assay Procedure:
-
Seed the cells at an appropriate density in 96-well plates.
-
After overnight incubation, treat the cells with a range of concentrations of this compound. Include a DMSO-only control.
-
Incubate the plates for a prolonged period (e.g., 72 to 96 hours).
-
-
Measurement of Cell Viability:
-
Use a commercially available cell viability reagent such as CellTiter-Glo® (which measures ATP levels) or an MTS/MTT assay.
-
Follow the manufacturer's protocol for reagent addition and incubation.
-
Measure the appropriate output (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated cells.
-
Plot cell viability against the drug concentration and calculate the IC50 for each cell line to assess the synthetic lethal effect.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
Application Notes and Protocols for RP-6685 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of RP-6685, a potent and selective inhibitor of DNA polymerase theta (Polθ), in mouse xenograft models. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing in vivo efficacy experiments.
Introduction
This compound is an orally bioavailable small molecule that targets the DNA polymerase activity of Polθ.[1][2] Polθ plays a critical role in a DNA double-strand break (DSB) repair pathway known as theta-mediated end joining (TMEJ).[3][4] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of Polθ leads to synthetic lethality, making it a promising therapeutic strategy for such tumors.[3][5] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in xenograft models of human cancers with BRCA mutations.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the administration of this compound in a mouse xenograft model.
| Parameter | Value | Reference |
| Compound | This compound | [1][2] |
| Mouse Model | HCT116 BRCA2-/- human colorectal carcinoma xenograft in nude mice | [1][2] |
| Dosage | 80 mg/kg | [1][2] |
| Administration Route | Oral (p.o.) | [1][2] |
| Dosing Frequency | Twice daily (BID) | [1][2] |
| Treatment Duration | 21 days | [1][2] |
Experimental Protocols
Cell Culture and Preparation for Implantation
-
Cell Line: HCT116 BRCA2-/- human colorectal carcinoma cells.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting:
-
Grow cells to 70-80% confluency.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Harvest the cells using Trypsin-EDTA.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile, serum-free medium or PBS.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.
-
Adjust the cell concentration to the required density for injection. For HCT116 cells, a typical concentration is 1 x 10^7 cells/mL.[6][7]
-
Mouse Xenograft Model Establishment
-
Animal Strain: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.
-
Subcutaneous Injection:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject 1 x 10^6 HCT116 BRCA2-/- cells in a volume of 100 µL of a 1:1 mixture of serum-free medium and Matrigel subcutaneously into the flank of each mouse.[6]
-
Monitor the mice for tumor growth.
-
This compound Formulation and Administration
-
Formulation (Vehicle): The specific vehicle used for the oral administration of this compound in the pivotal preclinical studies has not been publicly disclosed. As this compound is a poorly water-soluble compound, a suitable vehicle is required to ensure consistent oral bioavailability. Common approaches for formulating such compounds for oral gavage in mice include:
-
Suspensions: Micronized compound suspended in an aqueous vehicle containing a suspending agent (e.g., 0.5% methylcellulose or 0.5% carboxymethylcellulose) and a surfactant (e.g., 0.1% Tween 80).
-
Solutions: Utilizing co-solvents such as polyethylene glycol (PEG), propylene glycol, or dimethyl sulfoxide (DMSO), often in combination with aqueous solutions. The final concentration of organic solvents should be minimized to avoid toxicity.
-
Lipid-based formulations: Employing oils or self-emulsifying drug delivery systems (SEDDS).
-
It is crucial to perform formulation development and stability studies to identify an appropriate vehicle for this compound.
-
-
Preparation of Dosing Solution (General Guidance):
-
Accurately weigh the required amount of this compound.
-
Prepare the chosen vehicle.
-
Gradually add the vehicle to the compound while vortexing or sonicating to ensure a homogenous suspension or solution.
-
Prepare fresh dosing solutions daily.
-
-
Administration:
-
Administer 80 mg/kg of the this compound formulation orally (p.o.) to the mice using a gavage needle.
-
The dosing volume should be appropriate for the size of the mouse (typically 5-10 mL/kg).
-
Administer the dose twice daily (BID) for a total of 21 days.
-
Tumor Growth Monitoring and Efficacy Evaluation
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times per week.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition. This can be assessed by comparing the tumor volumes of the this compound-treated group to the vehicle-treated control group. At the end of the study, tumors can be excised and weighed.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effect through the principle of synthetic lethality in the context of BRCA-deficient cancers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Lethality Targeting Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reparerx.com [reparerx.com]
- 6. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Preparation of RP-6685 Stock Solutions in DMSO
Introduction
RP-6685 is a potent, selective, and orally active inhibitor of DNA polymerase theta (Polθ), a key enzyme in DNA double-strand break repair.[1][2][3][4][5] Its targeted action makes it a valuable tool in cancer research, particularly in studies involving tumors with BRCA mutations, where it can induce synthetic lethality.[5] Accurate and consistent experimental results depend on the proper preparation, storage, and handling of this compound stock solutions. This document provides a detailed protocol for the solubilization of this compound in Dimethyl Sulfoxide (DMSO) for in vitro research applications.
Data Presentation
A summary of the essential physical and chemical properties of this compound is provided below.
| Property | Value | References |
| Molecular Weight | 497.37 g/mol | [1][2][3][6][7] |
| Appearance | White to off-white solid | [3] |
| CAS Number | 2832047-80-8 | [2][3] |
| Solubility in DMSO | ≥100 mg/mL (approx. 201 mM) | [3][6] |
| Storage (Powder) | -20°C for up to 3 years | [3][6] |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [2][3][6] |
Experimental Protocols
1. Materials and Equipment
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
2. Safety Precautions
-
This compound is intended for research use only.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
3. Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro assays. Adjustments can be made based on experimental needs.
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound must be calculated.
-
Volume (V): Desired final volume of the stock solution (e.g., 1 mL or 1000 µL).
-
Concentration (C): 10 mM = 0.010 mol/L.
-
Molecular Weight (MW): 497.37 g/mol .
Mass (mg) = C (mol/L) * V (L) * MW ( g/mol ) * 1000 (mg/g)
Example for 1 mL: Mass (mg) = 0.010 mol/L * 0.001 L * 497.37 g/mol * 1000 mg/g = 4.97 mg
Step-by-Step Procedure:
-
Weighing: Carefully weigh out 4.97 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add 1 mL of fresh, anhydrous DMSO to the tube containing the this compound powder. Using fresh DMSO is critical, as moisture can reduce the compound's solubility.[1][3]
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (Recommended): If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath until the solution is clear.[3][4]
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes.[6]
-
Labeling and Storage: Clearly label all aliquots with the compound name, concentration, and date of preparation. Store the aliquots protected from light at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[2][3][6]
Mandatory Visualization
Caption: Workflow for preparing this compound stock solution in DMSO.
Mechanism of Action: Polθ Inhibition
This compound functions by inhibiting the DNA polymerase activity of Polθ.[5] This enzyme is crucial for a specific DNA repair pathway known as theta-mediated end joining (TMEJ), which repairs double-strand breaks. In cancers with deficiencies in other repair pathways (like those with BRCA1/2 mutations), cells become highly dependent on Polθ for survival. By inhibiting Polθ, this compound selectively targets these cancer cells, leading to cell death in a process known as synthetic lethality.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound|2832047-80-8|COA [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 5. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. medkoo.com [medkoo.com]
Application Notes: Measuring the Potency of RP-6685, a DNA Polymerase Theta (Polθ) Inhibitor
References
- 1. Flow Cytometry-Based Gamma-H2AX Assay for Radiation Biodosimetry [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. Excess Polθ functions in response to replicative stress in homologous recombination-proficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Synthetic Lethality Targeting Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol: A Multiplexed Reporter Assay to Study Effects of Chromatin Context on DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Detection of γ-H2AX by Flow Cytometry in Cultured Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Detection of γ-H2AX by Flow Cytometry in Cultured Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
Application Note: In Vivo Efficacy of RP-6685 in Preclinical Ovarian Cancer Models
Introduction
Ovarian cancer remains a significant cause of cancer-related mortality in women, with a pressing need for novel therapeutic strategies, particularly for tumors that have developed resistance to standard therapies. A promising approach involves targeting specific DNA damage response (DDR) pathways that are essential for cancer cell survival. DNA Polymerase Theta (Polθ), encoded by the POLQ gene, plays a critical role in a mutagenic DNA double-strand break (DSB) repair pathway known as microhomology-mediated end joining (MMEJ). In cancers with deficient homologous recombination (HR) repair, such as those harboring BRCA1 or BRCA2 mutations, cancer cells become heavily reliant on Polθ for survival. This creates a synthetic lethal relationship, where inhibition of Polθ in HR-deficient cells leads to catastrophic DNA damage and cell death, while sparing normal, HR-proficient cells.
RP-6685 is a potent, selective, and orally bioavailable small molecule inhibitor of the polymerase activity of Polθ.[1][2][3] Preclinical studies have demonstrated its efficacy in inducing tumor regression in mouse xenograft models of BRCA2-deficient cancers.[1][2][3][4] This application note provides a detailed protocol for evaluating the in vivo efficacy of this compound in an ovarian cancer patient-derived xenograft (PDX) model with a known BRCA1 mutation, and presents representative data based on expected outcomes.
Signaling Pathway: Synthetic Lethality of this compound in HR-Deficient Ovarian Cancer
Caption: Synthetic lethality of this compound in BRCA-mutant ovarian cancer cells.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a preclinical in vivo efficacy study of this compound.
Materials and Reagents
-
Compound: this compound (Repare Therapeutics)
-
Vehicle: e.g., 0.5% Methylcellulose in sterile water
-
Animals: Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Tumor Model: Patient-derived xenograft (PDX) from a high-grade serous ovarian carcinoma with a confirmed deleterious BRCA1 mutation.
-
Cell Culture Media (for initial PDX expansion, if needed): DMEM/F-12, supplemented with FBS, growth factors, and antibiotics.
-
Surgical Tools: Sterile scalpels, forceps, sutures.
-
Measurement Tools: Digital calipers.
-
Dosing Equipment: Oral gavage needles.
-
Anesthetics: Isoflurane or equivalent.
Detailed Experimental Protocol
1. Animal Acclimatization and Housing:
-
Upon arrival, allow mice to acclimate for at least one week.
-
House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
All procedures must be approved by and performed in accordance with the Institutional Animal Care and Use Committee (IACUC) guidelines.
2. PDX Implantation:
-
Anesthetize the mouse using isoflurane.
-
Shave and sterilize the right flank of the animal.
-
Make a small incision (~5 mm) in the skin.
-
Using sterile forceps, create a subcutaneous pocket.
-
Implant a small fragment (~3x3 mm) of the BRCA1-mutant ovarian cancer PDX tissue into the pocket.
-
Close the incision with a surgical clip or suture.
-
Monitor the animal during recovery.
3. Tumor Growth Monitoring and Randomization:
-
Begin monitoring tumor growth approximately 7-10 days post-implantation.
-
Measure tumors twice weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Ensure the average tumor volume is similar across all groups at the start of treatment.
4. Compound Formulation and Administration:
-
Prepare a suspension of this compound in the vehicle (e.g., 0.5% methylcellulose) at the desired concentration (e.g., 8 mg/mL for an 80 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Formulate fresh daily or as stability data allows. Keep the suspension homogenous during dosing.
-
Administer this compound or vehicle control to the respective groups via oral gavage once or twice daily (BID) for a predetermined period (e.g., 21 days). A dose of 80 mg/kg BID has been shown to be effective in other models.[3]
5. Efficacy and Tolerability Monitoring:
-
Continue to measure tumor volume and body weight at least twice a week throughout the study.
-
Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Body weight loss exceeding 20% should be a trigger for euthanasia.
6. Study Endpoint and Data Collection:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after the completion of the treatment course (e.g., 21 days).
-
At the endpoint, euthanize the mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Excise the tumors, weigh them, and photograph them.
-
A portion of the tumor tissue can be flash-frozen for pharmacodynamic (PD) marker analysis (e.g., γH2AX) or fixed in formalin for histopathological examination.
Data Presentation: Representative Efficacy Data
The following tables present hypothetical but expected results from an in vivo study of this compound in a BRCA1-mutant ovarian cancer PDX model.
Table 1: Tumor Growth Inhibition of this compound in a BRCA1-Mutant Ovarian Cancer PDX Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | 0.5% Methylcellulose, BID, p.o. | 1250 ± 150 | - |
| This compound | 80 mg/kg, BID, p.o. | 250 ± 75 | 80% |
% TGI is calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 at the end of the study.
Table 2: Tolerability Profile of this compound
| Treatment Group | Dosing Regimen | Mean Body Weight Change (%) at Day 21 ± SEM | Treatment-Related Morbidity/Mortality |
| Vehicle Control | 0.5% Methylcellulose, BID, p.o. | +5.5 ± 2.0 | 0/10 |
| This compound | 80 mg/kg, BID, p.o. | +3.0 ± 2.5 | 0/10 |
% Body weight change is calculated relative to the starting weight on Day 0.
Conclusion
This compound demonstrates significant single-agent anti-tumor activity in preclinical models of HR-deficient cancers. The provided protocol offers a robust framework for evaluating its efficacy in BRCA-mutant ovarian cancer xenograft models. The synthetic lethal mechanism of action, targeting the dependency of HRD tumors on Polθ for DNA repair, represents a highly promising therapeutic strategy.[5][6] The data generated from these studies are critical for the continued clinical development of Polθ inhibitors for patients with ovarian and other HR-deficient malignancies.
References
- 1. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polθ Inhibition: An Anticancer Therapy for HR-Deficient Tumours - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RP-6685 in DNA Repair Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-6685 is a potent and selective, orally bioavailable small molecule inhibitor of the DNA polymerase theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway.[1][2][3][4][5][6][7][8] Polθ is frequently overexpressed in cancer cells and plays a critical role in the repair of DNA double-strand breaks (DSBs), particularly in tumors with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1 or BRCA2 mutations.[2][3][6][7] This creates a synthetic lethal relationship, where the inhibition of Polθ in HR-deficient cancer cells leads to catastrophic DNA damage and subsequent cell death. These application notes provide a comprehensive overview of the use of this compound as a research tool to study DNA repair pathways and to evaluate its therapeutic potential in cancer.
Mechanism of Action
This compound specifically targets the polymerase domain of Polθ, thereby inhibiting its DNA synthesis activity that is essential for the MMEJ pathway.[2][3][9] In cells with intact homologous recombination, the inhibition of Polθ has a minimal effect. However, in HR-deficient cells (e.g., BRCA1/2 mutant), which are heavily reliant on alternative repair pathways like MMEJ for survival, treatment with this compound leads to an accumulation of unresolved DNA double-strand breaks, genomic instability, and ultimately, selective cancer cell killing.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Cell Line | IC50 | Reference |
| PicoGreen Assay | Polθ polymerase activity | - | 5.8 nM | [1][4] |
| Full-length Polθ activity | Polθ polymerase activity | - | 550 pM | [1] |
| Cellular Assay | Polθ activity | HEK293 LIG4-/- | 0.94 µM | [1] |
| Cell Proliferation Assay | Cell Viability | HCT116 BRCA2-/- | Micromolar range | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Treatment Regimen | Outcome | Reference |
| Mouse Xenograft | HCT116 BRCA2-/- | 80 mg/kg, p.o., BID for 21 days | Tumor regression observed in the first 8 days of treatment. | [1][2] |
| Mouse Xenograft | HCT116 BRCA2+/+ | 80 mg/kg, p.o., BID for 21 days | No significant tumor growth inhibition. | [1][2] |
Signaling and logical relationship diagrams
Below are the diagrams for the described signaling pathways and logical relationships.
Caption: DNA Double-Strand Break Repair Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 5. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
- 8. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. researchgate.net [researchgate.net]
Application of RP-6685 in Combination with PARP Inhibitors: A Detailed Guide for Researchers
Introduction
RP-6685 is a potent and selective oral inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway. Tumors with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1/2 mutations, are often hypersensitive to the inhibition of alternative DNA repair pathways. This creates a synthetic lethal relationship, where the inhibition of two pathways simultaneously leads to cell death, while the inhibition of either pathway alone is tolerated. Poly(ADP-ribose) polymerase (PARP) inhibitors exploit this vulnerability in HR-deficient tumors. The combination of this compound with PARP inhibitors presents a promising therapeutic strategy to enhance the efficacy of PARP inhibitors, overcome resistance, and broaden their clinical application.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the combination of this compound and PARP inhibitors.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound as a single agent and in combination with the PARP inhibitor olaparib.
Table 1: In Vitro Potency of Polθ Inhibitors in BRCA2-deficient Cells
| Compound | Cellular IC50 in HCT116 BRCA2-/- cells |
| This compound | >1280 nM |
| ART558 | >1280 nM |
| ART812 | >1280 nM |
| RTx-303 | 403.2 nM |
Data from a clonogenic survival assay.[1]
Table 2: In Vivo Efficacy of this compound in Combination with Olaparib in a Primary AML Xenograft Mouse Model
| Treatment Group | Median Survival Time (MST) in days (± SD) | Statistical Significance (vs. other groups) |
| Vehicle (Control) | 6.5 ± 0.7 | - |
| This compound (80 mg/kg, oral) | 8.8 ± 0.8 | - |
| Olaparib (50 mg/kg, i.p.) | 8.5 ± 0.9 | - |
| This compound + Olaparib | 20.7 ± 2.0 | P < 0.001 |
This study demonstrates a significant anti-leukemic effect of the combination therapy in a humanized immunodeficient mouse model bearing HR-deficient primary AML xenografts.[2]
Table 3: Synergistic Effect of a Novel Polθ Inhibitor (Compound 33) with Olaparib in BRCA1-deficient Cells
| Treatment | Effect on MDA-MB-436 (BRCA1-deficient) Cell Growth |
| Olaparib (50 nM) | Incomplete inhibition |
| Compound 33 (375 nM) + Olaparib (12.5 nM) | Complete inhibition |
| Compound 33 (1500 nM) + Olaparib (12.5 nM) | Complete inhibition |
This data, from a study on a different Polθ inhibitor, illustrates the potential for significant dose reduction of PARP inhibitors when combined with a Polθ inhibitor. A similar synergistic effect is anticipated with this compound.[3]
Experimental Protocols
Here, we provide detailed protocols for key experiments to evaluate the combination of this compound and PARP inhibitors.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound and a PARP inhibitor.
Materials:
-
Cancer cell lines (e.g., BRCA1/2-mutant and wild-type)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
PARP inhibitor (e.g., Olaparib, Talazoparib; stock solution in DMSO)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed a low, predetermined number of cells (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency and expected toxicity) into 6-well plates.
-
Allow cells to attach overnight in a 37°C, 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the PARP inhibitor in complete medium.
-
Treat cells with varying concentrations of this compound alone, the PARP inhibitor alone, and in combination. Include a vehicle control (DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 24 hours).
-
-
Colony Formation:
-
After the treatment period, gently remove the drug-containing medium and wash the cells once with PBS.
-
Add fresh, drug-free complete medium to each well.
-
Incubate the plates for 10-14 days, or until visible colonies (≥50 cells) are formed.
-
-
Staining and Counting:
-
Remove the medium and gently wash the wells with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of crystal violet staining solution to each well. Incubate for 15-30 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) = (PE of treated cells / PE of control cells).
-
Generate dose-response curves and calculate IC50 values.
-
To determine synergy, calculate the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy).
-
Immunofluorescence Staining for γ-H2AX
This protocol is for visualizing and quantifying DNA double-strand breaks (DSBs) as indicated by the formation of γ-H2AX foci. An increase in γ-H2AX foci in cells treated with the combination of this compound and a PARP inhibitor is indicative of enhanced DNA damage.
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
This compound and PARP inhibitor
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., from Millipore, Cell Signaling Technology)
-
Secondary antibody: Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to attach.
-
Treat the cells with this compound, a PARP inhibitor, or the combination for the desired time. Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Dilute the primary anti-γ-H2AX antibody in the blocking buffer according to the manufacturer's recommendation.
-
Incubate the coverslips with the primary antibody overnight at 4°C in a humidified chamber.
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Incubate the coverslips with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution for 5-10 minutes to stain the nuclei.
-
Wash the coverslips once with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of the DAPI (blue) and γ-H2AX (e.g., green or red) channels.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
-
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol can be used to investigate the interaction between Polθ, PARP1, and other DNA damage response proteins following treatment with this compound and a PARP inhibitor.
Materials:
-
Cell pellets from treated and control cells
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-PARP1 or anti-Polθ)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Antibodies for Western blotting (e.g., anti-PARP1, anti-Polθ, and antibodies for other expected interacting proteins)
Protocol:
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Resuspend the pellets in ice-cold Co-IP lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody for the protein of interest to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer. For Western blot analysis, you can directly add 2x SDS-PAGE sample buffer and boil for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the protein of interest and its potential interacting partners.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Mandatory Visualizations
Signaling Pathway
Caption: DNA damage response pathways and the mechanism of synthetic lethality with PARP and Polθ inhibitors.
Experimental Workflow
Caption: A typical experimental workflow for evaluating the combination of this compound and PARP inhibitors.
Logical Relationship
Caption: Logical diagram illustrating the principle of synthetic lethality with this compound and PARP inhibitors in HR-deficient versus HR-proficient cells.
References
- 1. RTx-303, an Orally Bioavailable Polθ Polymerase Inhibitor That Potentiates PARP Inhibitors in BRCA Mutant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1 genomics: chromatin immunoprecipitation approach using anti-PARP1 antibody (ChIP and ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Investigating PARP Inhibitor Resistance with RP-6685
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors (PARPis) have emerged as a cornerstone of targeted therapy for cancers with deficiencies in homologous recombination (HR) repair, particularly those harboring BRCA1/2 mutations. However, the development of resistance to PARPis presents a significant clinical challenge, limiting their long-term efficacy. This has spurred the investigation of novel therapeutic strategies to overcome PARPi resistance. RP-6685, a potent and selective inhibitor of DNA Polymerase Theta (Polθ), offers a promising approach to address this challenge. Polθ plays a critical role in an alternative DNA double-strand break (DSB) repair pathway known as Theta-Mediated End Joining (TMEJ), which becomes crucial for cancer cell survival when other repair pathways are compromised. This document provides detailed application notes and protocols for utilizing this compound to investigate and potentially overcome PARP inhibitor resistance in preclinical cancer models.
Mechanism of Action: Targeting Polθ to Overcome PARP Inhibitor Resistance
This compound is an orally active small molecule that selectively inhibits the polymerase activity of Polθ.[1][2] In HR-deficient cancer cells, PARP inhibition leads to the accumulation of single-strand breaks (SSBs) that are converted into toxic DSBs during replication. While these cells cannot efficiently repair DSBs via HR, they can rely on alternative, error-prone pathways like TMEJ for survival. Polθ is a key enzyme in the TMEJ pathway. By inhibiting Polθ with this compound, this escape mechanism is blocked, leading to synthetic lethality in the context of PARPi treatment, especially in tumors that have developed resistance to PARPis. One of the key mechanisms of PARPi resistance involves the restoration of HR-independent fork protection, often associated with the loss of function of proteins like 53BP1 and components of the Shieldin complex. In such cases, cancer cells become dependent on Polθ for survival, making them exquisitely sensitive to Polθ inhibitors like this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and its efficacy in preclinical models. This data provides a baseline for designing experiments to investigate its effects on PARP inhibitor-resistant cells.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC₅₀ (Polθ activity) | 5.8 nM | PicoGreen assay | Purified enzyme | [2] |
| IC₅₀ (Polθ polymerase activity) | 550 pM | Primer extension assay | Full-length Polθ | [2] |
| IC₅₀ (cellular Polθ inhibition) | 0.94 µM | Cellular assay | HEK293 LIG4⁻/⁻ cells | [2] |
| IC₅₀ (antiproliferative activity) | 0.32 µM | Cell viability assay | HCT-116 BRCA2⁻/⁻ cells | [2] |
Table 2: In Vivo Efficacy of this compound in a BRCA2-Deficient Xenograft Model
| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |
| BRCA2-deficient HCT116 tumor-bearing mice | This compound (80 mg/kg) | p.o., BID for 21 days | Tumor regression during the first 8 days of treatment | [2] |
| BRCA2-proficient HCT116 tumor-bearing mice | This compound (80 mg/kg) | p.o., BID for 21 days | No inhibition of tumor growth | [2] |
Signaling Pathways and Experimental Workflows
DNA Double-Strand Break Repair Pathways
The following diagram illustrates the major DNA double-strand break (DSB) repair pathways and the central role of Polθ-mediated end joining (TMEJ) as a key mechanism for cell survival in the context of homologous recombination (HR) deficiency and PARP inhibition. This compound targets the Polθ enzyme in the TMEJ pathway.
Caption: DNA DSB Repair Pathways and Therapeutic Intervention Points.
Experimental Workflow for Investigating this compound in PARPi-Resistant Cells
This workflow outlines the key steps to assess the efficacy of this compound in overcoming PARP inhibitor resistance.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Generation of PARP Inhibitor-Resistant Cell Lines
This protocol describes a method for generating PARP inhibitor-resistant cancer cell lines through continuous exposure to escalating doses of a PARP inhibitor (e.g., olaparib).
Materials:
-
Parental cancer cell line of interest (e.g., BRCA-mutant ovarian or breast cancer cell line)
-
Complete cell culture medium
-
PARP inhibitor (e.g., Olaparib) stock solution (in DMSO)
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
Procedure:
-
Determine Initial IC₅₀: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC₅₀ of the PARP inhibitor in the parental cell line.
-
Initial Exposure: Culture the parental cells in their complete medium containing the PARP inhibitor at a concentration equal to the IC₅₀.
-
Monitor Cell Growth: Monitor the cells for signs of recovery and proliferation. Initially, significant cell death is expected.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of the PARP inhibitor by 1.5 to 2-fold.
-
Repeat Escalation: Continue this process of monitoring and dose escalation. This process can take several months.
-
Establishment of Resistant Line: A resistant cell line is considered established when it can proliferate in a concentration of the PARP inhibitor that is at least 10-fold higher than the initial IC₅₀ of the parental line.
-
Characterization: Characterize the resistant cell line by determining its new IC₅₀ for the PARP inhibitor and cross-resistance to other PARP inhibitors.
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of single cells after treatment with this compound alone or in combination with a PARP inhibitor.
Materials:
-
Parental and PARPi-resistant cell lines
-
Complete cell culture medium
-
This compound and PARP inhibitor stock solutions
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well, optimize for each cell line) into 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound, the PARP inhibitor, or a combination of both. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 10-14 days, or until visible colonies form in the control wells.
-
Fixation and Staining:
-
Wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain with Crystal Violet solution for 15-30 minutes.
-
Gently wash with water and allow the plates to air dry.
-
-
Colony Counting: Count the number of colonies (a colony is defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Protocol 3: Western Blotting for DNA Damage Markers
This protocol is used to detect the induction of DNA damage (γH2AX) and apoptosis (cleaved PARP) following treatment with this compound.
Materials:
-
Parental and PARPi-resistant cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-γH2AX, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated and untreated cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
Protocol 4: Immunofluorescence for RAD51 Foci
This assay is used to assess the status of homologous recombination repair by visualizing the formation of RAD51 foci in response to DNA damage.
Materials:
-
Parental and PARPi-resistant cells grown on coverslips
-
DNA damaging agent (e.g., irradiation or mitomycin C)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-RAD51)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells with this compound and/or a PARP inhibitor, followed by induction of DNA damage.
-
Fixation and Permeabilization: Fix and permeabilize the cells.
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with the primary anti-RAD51 antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
-
Mounting and Imaging: Mount the coverslips with DAPI-containing mounting medium and visualize under a fluorescence microscope.
-
Quantification: Count the number of cells with RAD51 foci (typically >5 foci per nucleus).
Conclusion
This compound represents a promising therapeutic agent for overcoming PARP inhibitor resistance. By targeting the Polθ-dependent TMEJ pathway, this compound can re-sensitize resistant cancer cells to PARP inhibition. The protocols and data presented in these application notes provide a comprehensive guide for researchers to investigate the utility of this compound in various preclinical models of PARP inhibitor resistance. Further exploration of the synergistic interactions between this compound and PARP inhibitors will be crucial for the clinical development of this novel therapeutic strategy.
References
Troubleshooting & Optimization
Technical Support Center: RP-6685 In Vivo Solubility and Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of RP-6685 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and selective inhibitor of DNA polymerase theta (Polθ), a key enzyme in a DNA repair pathway known as microhomology-mediated end joining (MMEJ).[1][2] It has shown antitumor efficacy in preclinical models, particularly in cancers with deficiencies in other DNA repair pathways like BRCA mutations.[3][4] this compound is a lipophilic molecule with poor aqueous solubility, which presents a significant challenge for achieving adequate bioavailability and consistent exposure in animal models.[5] Formulations that are not optimized can lead to drug precipitation, variable absorption, and unreliable experimental outcomes.[6]
Q2: What are the recommended starting formulations for this compound for oral administration in mice?
A2: Several formulation strategies can be employed to improve the solubility and oral bioavailability of this compound. Based on common practices for poorly soluble drugs and available information, the following formulations are recommended as starting points. The choice of formulation may depend on the required dose and the specific experimental context.
| Formulation Component | Vehicle Composition | Notes |
| Suspension | 0.5% - 2% Carboxymethylcellulose (CMC) in water or saline | A common and simple method for creating a uniform suspension. |
| Co-solvent/Surfactant | 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS | A multi-component system to enhance solubility.[3] |
| Lipid-Based | 10% DMSO + 90% Corn oil | Suitable for lipophilic compounds and can improve lymphatic absorption.[7] |
Q3: How should I prepare a stock solution of this compound?
A3: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[3] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 50-100 mg/mL), which can then be diluted into the final aqueous-based vehicle for administration. Stock solutions should be stored at -20°C or -80°C to maintain stability.[3] Avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of this compound?
A4: this compound targets the DNA polymerase activity of Polθ.[1][4] Polθ plays a crucial role in an error-prone DNA double-strand break (DSB) repair pathway called microhomology-mediated end joining (MMEJ).[2][8] In cancers with defects in high-fidelity DNA repair pathways like homologous recombination (HR), which is often due to mutations in genes like BRCA1 or BRCA2, the cells become highly dependent on Polθ and MMEJ for survival. By inhibiting Polθ, this compound can selectively kill these cancer cells, a concept known as synthetic lethality.[9]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the DNA Polymerase Theta (Polθ) signaling pathway and a general workflow for preparing this compound formulations.
Experimental Protocols
Protocol 1: Preparation of this compound in a Carboxymethylcellulose (CMC) Suspension
This protocol is suitable for administering this compound as a suspension.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Carboxymethylcellulose sodium salt (CMC)
-
Sterile water or 0.9% saline
-
Sterile microcentrifuge tubes and/or glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare the Vehicle:
-
To prepare a 0.5% (w/v) CMC solution, slowly add 50 mg of CMC to 10 mL of sterile water or saline while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC is fully dissolved. This may take some time and gentle heating can be applied if necessary. Allow the solution to cool to room temperature.
-
-
Prepare the this compound Stock Solution:
-
Weigh the required amount of this compound.
-
Dissolve the this compound powder in a minimal amount of 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure the powder is completely dissolved. Sonication may be used to aid dissolution.
-
-
Prepare the Final Formulation:
-
While vortexing the CMC solution, slowly add the required volume of the this compound stock solution to achieve the desired final concentration.
-
For example, to prepare a 10 mg/mL suspension, add 200 µL of a 50 mg/mL stock solution to 800 µL of the 0.5% CMC solution.
-
The final DMSO concentration should be kept as low as possible (ideally ≤10%) to minimize potential toxicity.
-
Vortex the final suspension thoroughly before each administration to ensure homogeneity.
-
Protocol 2: Preparation of this compound in a Co-solvent/Surfactant Formulation
This protocol uses a combination of excipients to improve the solubility of this compound.[3]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare the this compound Stock Solution:
-
Prepare a stock solution of this compound in 100% DMSO as described in Protocol 1.
-
-
Prepare the Final Formulation:
-
In a sterile tube, add the excipients in the following order, mixing after each addition:
-
The required volume of the this compound DMSO stock solution (to constitute 5% of the final volume).
-
30% of the final volume with PEG300.
-
5% of the final volume with Tween 80.
-
60% of the final volume with sterile saline or PBS.
-
-
Vortex thoroughly until a clear solution or a fine, stable emulsion is formed.
-
Example for 1 mL final volume:
-
50 µL of this compound stock solution in DMSO
-
300 µL of PEG300
-
50 µL of Tween 80
-
600 µL of saline or PBS
-
-
| Component | Percentage of Final Volume | Volume for 1 mL |
| This compound in DMSO | 5% | 50 µL |
| PEG300 | 30% | 300 µL |
| Tween 80 | 5% | 50 µL |
| Saline or PBS | 60% | 600 µL |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation preparation or after some time. | - The concentration of this compound is too high for the chosen vehicle.- The proportion of aqueous solvent is too high.- The stock solution was added too quickly to the aqueous vehicle. | - Reduce the final concentration of this compound.- Increase the proportion of co-solvents (e.g., PEG300) or surfactants (e.g., Tween 80), while being mindful of potential toxicity.- Add the DMSO stock solution dropwise to the vehicle while vortexing vigorously.- Consider using a lipid-based formulation (e.g., corn oil). |
| The formulation is too viscous for oral gavage. | - The concentration of CMC is too high.- The formulation has been stored for too long or at an inappropriate temperature. | - Reduce the concentration of CMC to 0.5%.- Prepare the formulation fresh before each use.- If using a co-solvent mixture, ensure all components are at room temperature before mixing. |
| Inconsistent results between animals or experiments. | - Inhomogeneous suspension leading to variable dosing.- Drug degradation in the formulation. | - Vortex the suspension thoroughly immediately before dosing each animal.- Prepare the formulation fresh daily and protect it from light and high temperatures.- Ensure accurate and consistent oral gavage technique. |
| Adverse effects in animals (e.g., weight loss, lethargy) not related to the expected pharmacology of this compound. | - Toxicity from the formulation vehicle, particularly with high concentrations of DMSO or surfactants. | - Reduce the concentration of potentially toxic excipients. The final DMSO concentration should ideally be below 10%.- Run a vehicle-only control group to assess the tolerability of the formulation.- Consider alternative, less stressful administration methods if possible, such as voluntary oral administration in palatable food.[10][11][12][13][14] |
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. DNA Polymerase theta (Polθ) – an error-prone polymerase necessary for genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 4. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. news-medical.net [news-medical.net]
- 10. Method for voluntary oral administration of drugs in mice | Garvan Institute of Medical Research [publications.garvan.org.au]
- 11. Voluntary oral administration of drugs in mice [protocols.io]
- 12. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Self-Administration of Drugs in Mouse Models of Feeding and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
overcoming limited duration of RP-6685 efficacy in animal models
Welcome to the technical support center for RP-6685. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in preclinical animal models, with a focus on addressing the observed limited duration of its anti-tumor efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and orally active inhibitor of the DNA polymerase theta (Polθ), an enzyme encoded by the POLQ gene.[1][2][3] Polθ plays a critical role in a DNA double-strand break (DSB) repair pathway known as microhomology-mediated end-joining (MMEJ) or theta-mediated end joining (TMEJ).[4][5] In cancers with deficiencies in other DNA repair pathways, such as homologous recombination (HR) which is often due to mutations in BRCA1 or BRCA2 genes, the cancer cells become highly dependent on Polθ for survival. By inhibiting Polθ, this compound induces synthetic lethality in these HR-deficient tumors, leading to cell death.[4][5][6]
Q2: In which cancer models is this compound expected to be most effective?
A2: this compound is predicted to be most effective in tumors with a homologous recombination deficiency (HRD).[7] This includes cancers with mutations in BRCA1, BRCA2, and other genes involved in the HR pathway.[6][7] Preclinical studies have demonstrated significant anti-tumor activity in a BRCA2-deficient HCT116 mouse xenograft model.[1][4][5] In contrast, it was found to be ineffective in the corresponding BRCA2-proficient (wild-type) model.[1]
Q3: What is the reported in vivo dosing regimen for this compound?
A3: In a published study using a BRCA2-deficient HCT116 mouse xenograft model, this compound was administered at a dosage of 80 mg/kg orally, twice a day (BID), for 21 days.[1][2]
Troubleshooting Guide: Overcoming Limited Duration of Efficacy
Issue: Initial anti-tumor response is observed with this compound, but the effect is not sustained over the full course of the study.
This is a key challenge noted in preclinical studies, where tumor regression was observed within the first 8 days of treatment, but this effect was not maintained for the entire 21-day treatment period.[7] A likely cause for this is a decline in drug exposure over time, possibly due to the autoinduction of metabolic enzymes.[4] Below are potential strategies to investigate and overcome this issue.
Question 1: How can I confirm if drug exposure is decreasing over time?
Answer: A satellite pharmacokinetic (PK) study is recommended.
-
Rationale: To determine if the limited efficacy is due to altered drug metabolism, you can measure the concentration of this compound in plasma at different time points during the study. A significant decrease in drug exposure (e.g., AUC or Cmax) between early and later treatment days would support the hypothesis of metabolic autoinduction.[4]
-
Experimental Approach:
-
Include a satellite group of animals in your efficacy study that will be used exclusively for PK analysis.
-
Collect blood samples on Day 1 and at a later time point (e.g., Day 7 or Day 14) after oral administration of this compound.
-
Process the blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Compare the pharmacokinetic parameters between the early and late time points. A study on this compound noted a 55-67% decline in exposure over a week of dosing.[4]
-
Question 2: What strategies can I explore if rapid metabolism and a short half-life are confirmed?
Answer: There are several approaches to counteract rapid metabolism and extend the effective duration of action.
-
Option A: Dosing Regimen Modification
-
Increase Dosing Frequency: If the half-life is very short (the reported t1/2 is 0.4 hours), increasing the dosing frequency from twice daily (BID) to three times daily (TID) could help maintain plasma concentrations above the therapeutic threshold.[1]
-
Dose Escalation: A higher dose might compensate for increased clearance, but this must be balanced against potential toxicity. A thorough toxicology assessment should be conducted.
-
-
Option B: Formulation Strategies
-
Rationale: Advanced drug formulation can improve the absorption and pharmacokinetic profile of a compound.[8]
-
Approaches to Consider:
-
Amorphous Solid Dispersions: Can enhance the solubility and dissolution rate of poorly soluble compounds.
-
Nanocarriers: Encapsulating this compound in lipid-based or polymeric nanoparticles can protect it from premature metabolism and potentially prolong its circulation time.[9]
-
-
-
Option C: Co-administration with a Metabolic Inhibitor (Use with Caution)
-
Rationale: Co-administering a broad-spectrum cytochrome P450 (CYP) inhibitor, such as ritonavir (in a research context), could block the metabolism of this compound and increase its exposure.
-
Important Considerations: This approach can be complex due to potential drug-drug interactions and off-target effects of the inhibitor. It is primarily a tool to prove that metabolism is the issue, rather than a long-term therapeutic strategy.
-
Question 3: Are there therapeutic strategies that could synergize with this compound to enhance its anti-tumor effect?
Answer: Yes, combination therapy is a highly promising strategy.
-
Rationale: Targeting multiple nodes within the DNA damage response (DDR) network can lead to a more potent and durable anti-tumor effect, a concept known as "dual synthetic lethality".[1][4]
-
Recommended Combination Partners:
-
PARP Inhibitors (PARPi): This is a well-supported combination. Both Polθ and PARP are involved in DNA repair, and their simultaneous inhibition has been shown to have a synergistic effect in killing HR-deficient cancer cells.[1][4][10] This combination may also be effective in tumors that have developed resistance to PARP inhibitors alone.[7][10]
-
RAD52 Inhibitors: Similar to PARP, RAD52 is another DNA repair protein. Combining a Polθ inhibitor with a RAD52 inhibitor has also been shown to exert an increased anti-tumor effect in HR-deficient cells.[1][4]
-
Other DNA Damaging Agents: Combining this compound with chemotherapy agents that induce DNA damage, such as gemcitabine or platinum-based agents, could potentiate its efficacy.[11][12]
-
Data Presentation
Table 1: Summary of In Vitro and In Vivo Data for this compound
| Parameter | Value | Assay / Model | Reference |
| In Vitro Potency | |||
| IC50 (PicoGreen Assay) | 5.8 nM | Enzymatic Assay | [1][2] |
| IC50 (Full-length Polθ) | 550 pM | Enzymatic Assay | [1][2] |
| IC50 (HEK293 LIG4-/- cells) | 0.94 µM | Cell-based Assay | [1][2] |
| Pharmacokinetics (Mouse) | |||
| Route of Administration | Intravenous (IV) | CD1 Mice (2.5 mg/kg) | [1] |
| Clearance (CL) | 36.8 mL/min/kg | [1] | |
| Volume of Distribution (Vdss) | 1.1 L/kg | [1] | |
| Half-life (t1/2) | 0.4 hours | [1] | |
| Route of Administration | Oral (PO) | CD1 Mice (2.5 mg/kg) | [1] |
| Bioavailability (F) | 66% | [1] | |
| In Vivo Efficacy | |||
| Model | HCT116 BRCA2 -/- Xenograft | Athymic Nude Mice | [1][2] |
| Dosing Regimen | 80 mg/kg, PO, BID | 21-day study | [1][2] |
| Observation | Tumor regression in first 8 days | Efficacy not sustained | [2][7] |
Experimental Protocols
Detailed Protocol: In Vivo Efficacy Study of this compound in a Mouse Xenograft Model
This protocol outlines the key steps for conducting an in vivo efficacy study of orally administered this compound.
1. Cell Culture and Preparation:
-
Culture the desired cancer cell line (e.g., HCT116 BRCA2 -/-) in the recommended medium and conditions.[5]
-
Harvest cells during their exponential growth phase. Ensure cell viability is >90% using a method like trypan blue exclusion.
-
Wash the cells with sterile, serum-free medium or PBS.
-
Resuspend the cells to the desired concentration for injection (e.g., 1 x 10^7 cells/mL). For enhanced tumor take-rate, the cell suspension can be mixed 1:1 with a basement membrane matrix like Matrigel.[13]
2. Animal Handling and Tumor Implantation:
-
Use immunocompromised mice (e.g., 6-8 week old female athymic nude mice).[5]
-
Anesthetize the mice according to your institution's approved protocols.
-
Inject the cell suspension (typically 0.1 mL, containing 1 x 10^6 cells) subcutaneously into the flank of each mouse.[5]
3. Tumor Growth Monitoring and Randomization:
-
Begin monitoring tumor growth 3-4 days post-implantation.
-
Measure tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[5]
-
When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups.[5][14]
4. Formulation and Administration of this compound:
-
Formulation: Prepare a fresh suspension of this compound daily. A common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water.[5] Sonication may be needed to achieve a uniform suspension.
-
Dosing: Calculate the required dose for each mouse based on its body weight. The typical administration volume for oral gavage in mice is 10 mL/kg.[5]
-
Administration: Administer the this compound suspension or vehicle control to the mice via oral gavage using a proper gauge gavage needle.[2] Administer according to the planned schedule (e.g., twice daily for 21 days).
5. Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes and mouse body weights every 2-3 days throughout the study.[5]
-
Body weight loss is a key indicator of treatment-related toxicity. Define endpoints such as >20% body weight loss or a maximum tumor volume (e.g., 2000 mm³) in accordance with your IACUC guidelines.[5]
6. Data Analysis and Tissue Collection:
-
At the end of the study, calculate the mean tumor volume for each group.
-
Determine the percent tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .[5]
-
At the study endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).[5]
Visualizations
Caption: Mechanism of action of this compound in HR-deficient cancer cells.
Caption: Workflow for an in vivo mouse xenograft efficacy study.
Caption: Troubleshooting decision tree for limited this compound efficacy.
References
- 1. Simultaneous Targeting of DNA Polymerase Theta and PARP1 or RAD52 Triggers Dual Synthetic Lethality in Homologous Recombination–Deficient Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polθ Inhibition: An Anticancer Therapy for HR-Deficient Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PARP Inhibitors Synergize with Gemcitabine by Potentiating DNA Damage in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination strategies with PARP inhibitors in BRCA-mutated triple-negative breast cancer: overcoming resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BiTE® Xenograft Protocol [protocols.io]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
troubleshooting RP-6685 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of RP-6685 in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent, selective, and orally active inhibitor of DNA polymerase theta (Polθ) with an IC50 value of 5.8 nM.[1][2] It is used in cancer research due to its demonstrated antitumor efficacy in mouse tumor xenograft models, particularly in tumors with deficiencies in genes like BRCA2.[1][2]
Q2: What are the key chemical properties of this compound?
Key properties for this compound are summarized in the table below. Its molecular structure contains multiple fluorine atoms and nitrogenous rings, contributing to a molecular weight of 497.37 g/mol and limited aqueous solubility.[1][3]
| Property | Value | Reference |
| Molecular Formula | C22H14F7N5O | [3] |
| Molecular Weight | 497.37 g/mol | [1][3] |
| CAS Number | 2832047-80-8 | [1][3] |
| Appearance | Solid | [3] |
| Water Solubility | Insoluble | [4] |
| DMSO Solubility | ≥ 100 mg/mL (with sonication) | [1][2] |
Q3: My this compound precipitated immediately after I diluted my DMSO stock into an aqueous buffer. Why did this happen?
This is a common issue for hydrophobic molecules like this compound.[5] When a concentrated stock in an organic solvent like DMSO is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound's solubility to drop dramatically, leading to precipitation.[5] This process is sometimes referred to as "crashing out" of solution.
Q4: How should I prepare stock solutions and store this compound?
Stock solutions should be prepared in anhydrous DMSO at a high concentration (e.g., 100 mg/mL).[2] For long-term storage, the solid powder should be kept at -20°C for up to three years.[1] Once dissolved in DMSO, the stock solution should be stored in single-use aliquots at -80°C and is stable for up to one year.[1] It is recommended to use freshly opened DMSO, as absorbed moisture can negatively impact solubility.[4]
Q5: Could the observed precipitation be affecting my experimental results?
Absolutely. If this compound precipitates, its effective concentration in your experiment will be lower and more variable than intended.[5] This can lead to inconsistent data, underestimation of potency (higher IC50 values), and poor reproducibility.[5]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides systematic solutions to address precipitation issues with this compound in your experiments.
Issue 1: Immediate Precipitation Upon Dilution
If you observe cloudiness or visible particles immediately after adding the this compound DMSO stock to your aqueous buffer (e.g., PBS, cell culture media), follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound precipitation.
Solution A: Optimize Dilution Method (Serial Dilution)
Directly diluting a highly concentrated DMSO stock into an aqueous solution is the most common cause of precipitation. A gradual dilution reduces the solvent shock.[5]
-
Protocol: Instead of a single large dilution (e.g., 1:1000), perform an intermediate dilution of your stock in pure DMSO first. For example, dilute your 100 mM stock 1:10 in DMSO to create a 10 mM intermediate stock. Then, add the 10 mM stock to your aqueous buffer. This ensures the final DMSO concentration remains low (typically ≤0.5%) while minimizing precipitation risk.[6]
Solution B: Adjust Buffer pH
For ionizable drugs, solubility is highly dependent on the pH of the solution.[7][8] Modifying the pH can increase the proportion of the more soluble, ionized form of the compound.
-
Recommendation: Based on the chemical structure of similar small molecules, this compound likely has basic functional groups. Therefore, lowering the pH of the aqueous buffer should increase its solubility.[9] Always verify that the adjusted pH is compatible with your assay system (e.g., does not affect cell viability or enzyme activity).
Table 1: Hypothetical pH-Dependent Solubility of this compound
| Buffer pH | Apparent Solubility (µM) | Observation |
|---|---|---|
| 7.4 | < 1 | Heavy Precipitation |
| 6.8 | 5 | Slight Haze |
| 6.0 | 25 | Clear Solution |
| 5.0 | > 50 | Clear Solution |
Solution C: Incorporate Co-solvents or Excipients
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[10][11] Excipients like surfactants or cyclodextrins can also be used to enhance solubility.[12][13]
-
Co-solvents: Agents like PEG 300 or propylene glycol can be added to the aqueous buffer before introducing the compound.[10][11]
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-127 can help maintain a supersaturated state and prevent precipitation.[14][15]
-
Cyclodextrins: These molecules can form inclusion complexes with hydrophobic drugs, effectively shielding them from the aqueous environment and increasing solubility.
Table 2: Recommended Co-solvents and Surfactants
| Agent | Type | Typical Starting Concentration | Notes |
|---|---|---|---|
| PEG 300 | Co-solvent | 5-10% (v/v) | Test for compatibility with your assay. |
| Propylene Glycol | Co-solvent | 5-10% (v/v) | Common in parenteral formulations.[11] |
| Tween® 80 | Surfactant | 0.01-0.1% (v/v) | Use above the critical micelle concentration. |
| HP-β-CD | Cyclodextrin | 1-5% (w/v) | Forms inclusion complexes to improve solubility. |
Issue 2: Precipitation Over Time or with Temperature Change
If the solution is initially clear but becomes cloudy after incubation or temperature changes, consider the following.
Solution A: Prepare Solutions Fresh
Aqueous working solutions of hydrophobic compounds can be unstable, with the compound slowly crashing out of a supersaturated state.[5]
-
Best Practice: Always prepare the final aqueous working solution of this compound immediately before use. Do not store diluted aqueous solutions.[5]
Solution B: Control Temperature
Solubility is temperature-dependent. Adding a cold stock solution to a warm (e.g., 37°C) cell culture medium can cause temporary precipitation.
-
Best Practice: Gently pre-warm both the intermediate DMSO stock and the final aqueous buffer to the experimental temperature before mixing.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
Objective: To prepare a 10 µM final working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM stock solution of this compound in anhydrous DMSO
-
Anhydrous DMSO
-
Sterile cell culture medium
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in anhydrous DMSO (e.g., add 5 µL of 10 mM stock to 45 µL of DMSO).
-
Final Dilution: Pre-warm the cell culture medium to 37°C.
-
Add the 1 mM intermediate stock to the pre-warmed medium at a 1:100 ratio (e.g., add 10 µL of 1 mM intermediate stock to 990 µL of medium).
-
Mix gently but thoroughly by inverting or pipetting. Do not vortex, as this can introduce shear stress and promote precipitation.
-
Visually inspect the solution for any signs of cloudiness or precipitate before adding it to your experiment.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
Objective: To determine the apparent solubility of this compound in a specific aqueous buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
96-well clear-bottom plate
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Plate reader capable of measuring light scattering (turbidity)
Procedure:
-
Prepare a serial dilution of the this compound stock solution in a DMSO plate (e.g., from 10 mM down to ~10 µM).
-
Add 198 µL of the aqueous buffer to the wells of the clear-bottom 96-well plate.
-
Transfer 2 µL from the DMSO serial dilution plate to the corresponding wells of the aqueous plate. This creates a final DMSO concentration of 1%.
-
Include controls:
-
Negative Control: 2 µL of DMSO in 198 µL of buffer.
-
Positive Control: A high concentration of a known poorly soluble compound.
-
-
Seal the plate and incubate at the desired temperature (e.g., room temperature) for 1-2 hours, protected from light.
-
Measure for precipitation by reading the absorbance (light scattering) at a wavelength where the compound does not absorb, typically between 500-700 nm.
-
The highest concentration that does not show a significant increase in light scattering compared to the negative control is the apparent kinetic solubility.
Caption: Impact of precipitation on the intended signaling pathway.
References
- 1. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. scielo.br [scielo.br]
- 9. Khan Academy [khanacademy.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. colorcon.com [colorcon.com]
- 13. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing RP-6685 Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RP-6685, a potent and selective DNA polymerase theta (Polθ) inhibitor, in cell culture experiments. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets the polymerase domain of DNA polymerase theta (Polθ), an enzyme crucial for a DNA repair pathway known as theta-mediated end joining (TMEJ).[1][2][3][4][5] By inhibiting Polθ, this compound disrupts TMEJ-mediated DNA repair. This is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), often due to mutations in genes like BRCA1 or BRCA2.[1][4] This creates a synthetic lethal effect, where the combination of HR deficiency and Polθ inhibition leads to cancer cell death.[1][4]
Q2: What is a good starting concentration for this compound in my cell line?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on available data, the IC50 of this compound can vary depending on the assay and cell type. For instance, it has a reported IC50 of 5.8 nM in a biochemical PicoGreen assay and 0.94 μM in HEK293 LIG4-/- cells.[3][6] In BRCA2-deficient HCT116 cells, the IC50 is in the sub-micromolar range.[1] We recommend a starting concentration range of 0.1 µM to 10 µM for initial cell-based assays.
Q3: I am observing high levels of cell death even in my control cell line. What could be the cause?
A3: High cytotoxicity in control cells could be due to several factors:
-
Concentration is too high: Even with selective inhibitors, high concentrations can lead to off-target effects.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your specific cell line, typically below 0.5%.[7] Always include a solvent-only control in your experiments.
-
Prolonged exposure: Continuous exposure to the inhibitor might be toxic. Consider reducing the incubation time.
Q4: My results are not consistent across experiments. What are some common reasons for this?
A4: Inconsistent results can stem from several sources:
-
Reagent preparation: Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid degradation.
-
Cell health and passage number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Inhibitor storage: Store the solid compound and stock solutions as recommended by the manufacturer, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no observable effect of this compound | Inhibitor concentration is too low.The cell line is not dependent on the Polθ pathway for survival.Incorrect timing of inhibitor addition.Degraded inhibitor stock solution. | Perform a dose-response experiment with a wider and higher concentration range.Confirm that your cell line has a relevant genetic background (e.g., HR deficiency).Optimize the timing of this compound addition relative to the experimental stimulus (e.g., induction of DNA damage).Prepare a fresh stock solution of this compound. |
| High background cytotoxicity in all treated wells | This compound concentration is too high.Solvent (e.g., DMSO) concentration is toxic to the cells.The inhibitor has precipitated out of the solution. | Lower the concentration range in your dose-response experiment.Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control.[7]Visually inspect the media for any precipitate after adding the inhibitor. If precipitation occurs, try preparing fresh dilutions or using a different solvent if compatible. |
| Variability between replicate wells | Inaccurate pipetting.Uneven cell seeding.Edge effects in the culture plate. | Use calibrated pipettes and ensure proper mixing of cell suspensions and inhibitor dilutions.Ensure a single-cell suspension before seeding and mix the plate gently after seeding to ensure even distribution.Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. |
Quantitative Data Summary
| Parameter | Value | Cell Line / Assay Condition | Reference |
| IC50 (PicoGreen Assay) | 5.8 nM | Biochemical assay | [3][6] |
| IC50 (Polθ activity) | 550 pM | Full-length Polθ | [3][6] |
| IC50 (Cell-based) | 0.94 µM | HEK293 LIG4-/- cells | [3][6] |
| IC50 (Cell-based) | Sub-micromolar | HCT116 BRCA2-/- cells | [1] |
| Solubility in DMSO | 99 mg/mL (199.04 mM) | [8] | |
| Storage (Solid) | -20°C for 3 years | [3] | |
| Storage (Solvent) | -80°C for 1 year | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in a complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 72 hours).
-
-
Cell Viability Assessment:
-
After incubation, assess cell viability using a suitable method, such as a resazurin-based assay or a luminescent cell viability assay.
-
Follow the manufacturer's instructions for the chosen assay.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Mechanism of action of this compound leading to synthetic lethality.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 4. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
potential off-target effects of RP-6685 in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the use of RP-6685 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of the polymerase domain of DNA polymerase theta (Polθ).[1][2][3] Polθ is a key enzyme in the microhomology-mediated end joining (MMEJ) pathway, an error-prone DNA double-strand break (DSB) repair mechanism. By inhibiting Polθ, this compound disrupts this repair pathway, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination (HR), often associated with BRCA1/2 mutations. This is known as a synthetic lethal interaction.
Q2: What are the known off-target effects of this compound?
A2: Current data indicates that this compound is highly selective for Polθ. It has been shown to be inactive against other human DNA polymerases, including α, ε, γ, λ, and μ.[1] Additionally, this compound does not inhibit the ATPase activity of Polθ.[1][4] While comprehensive screening against a broad panel of kinases has not been detailed in the available literature, a similar Polθ inhibitor, ART558, showed no inhibition of other kinases, including PARP1 and PARP2, at concentrations up to 10 μM.[2] This suggests that inhibitors targeting the polymerase domain of Polθ can achieve a high degree of selectivity.
Q3: Why is there a significant difference between the enzymatic and cellular IC50 values for this compound?
A3: A notable difference is observed between the low nanomolar potency of this compound in enzymatic assays and its micromolar activity in cellular proliferation assays.[1] This discrepancy may be attributed to several factors, including cell permeability, efflux pump activity, and the specific cellular context. The requirement for DNA to be bound to Polθ prior to inhibitor binding, suggesting an uncompetitive mechanism, may also contribute to this shift in potency in a cellular environment.[1]
Q4: In which cell lines is this compound expected to be most effective?
A4: this compound is most effective in cancer cell lines that have a deficiency in the homologous recombination (HR) DNA repair pathway. This includes cells with mutations in BRCA1, BRCA2, and other HR-related genes. For example, this compound has demonstrated significant anti-proliferative effects in HCT116 BRCA2-/- cells compared to their wild-type counterparts.[1]
Quantitative Data Summary
| Assay Type | System | Target | IC50 | Reference |
| PicoGreen Assay | Enzymatic | Polθ Polymerase Activity | 5.8 nM | [2][5] |
| Primer Extension Assay | Enzymatic | Full-length Polθ Polymerase Activity | 550 pM | [2][5] |
| Traffic-Light Reporter | Cellular (HEK293 LIG4-/-) | MMEJ Inhibition | 0.94 µM | [6] |
| Cell Proliferation | Cellular (HCT116 BRCA2-/-) | Cell Viability | Micromolar range | [1] |
Experimental Protocols
Cell Proliferation Assay (Based on HCT116 model)
-
Cell Seeding: Plate isogenic HCT116 BRCA2+/+ and BRCA2-/- cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or crystal violet staining.
-
Data Analysis: Normalize the viability data to the vehicle-treated control wells and plot the results as a dose-response curve to determine the IC50 value.
Traffic-Light Reporter (TLR) Assay for MMEJ Inhibition (in HEK293 LIG4-/- cells)
-
Cell Line: Utilize a HEK293 cell line with a stable integration of a traffic-light reporter construct and a knockout of the LIG4 gene to disable non-homologous end joining (NHEJ).
-
DSB Induction: Transfect the cells with a vector expressing the I-SceI endonuclease to induce a specific double-strand break within the reporter construct.
-
Compound Treatment: Concurrently with DSB induction, treat the cells with a range of this compound concentrations.
-
Flow Cytometry: After 48-72 hours, harvest the cells and analyze them by flow cytometry. The reporter system will express different fluorescent proteins (e.g., GFP and mCherry) depending on the repair pathway utilized (MMEJ or HR).
-
Data Analysis: Quantify the percentage of cells positive for the MMEJ-specific fluorescent signal and normalize to the vehicle control to determine the IC50 for MMEJ inhibition.
Visualizations
References
- 1. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
addressing RP-6685 instability in long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term storage and stability of RP-6685. It is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower than expected potency in cellular assays. | Degradation of this compound in stock solutions. | 1. Prepare fresh stock solutions from solid material. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Verify the concentration and purity of the stock solution using a qualified analytical method (see proposed HPLC method below). 4. For in vivo formulations, especially those containing co-solvents like PEG300 and Tween80, it is recommended to prepare them fresh before each use.[1] |
| Appearance of new peaks in HPLC analysis of stored samples. | Chemical degradation of this compound. | 1. Compare the chromatogram to a freshly prepared standard to confirm the presence of degradation products. 2. Consider potential degradation pathways such as oxidation, hydrolysis, or isomerization of the alkyne moiety. The presence of an alkyne group makes the molecule susceptible to certain reactions. 3. If possible, use mass spectrometry (LC-MS) to identify the mass of the new peaks and hypothesize their structures. Potential degradation could involve N-demethylation or hydroxylation. |
| Precipitation observed in stock solutions upon storage at low temperatures. | Poor solubility or supersaturation of this compound in the chosen solvent. | 1. Gently warm the solution and sonicate to attempt redissolution. 2. If precipitation persists, prepare a new stock solution at a slightly lower concentration. 3. Ensure the use of high-purity, anhydrous solvents, as moisture can affect solubility and stability. For DMSO stocks, use fresh, moisture-free DMSO.[1] |
| Discoloration of solid this compound or stock solutions. | Potential degradation due to light exposure or oxidation. | 1. Store solid this compound and stock solutions protected from light in amber vials. 2. Purge the headspace of vials with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation. 3. Discard any discolored material and use a fresh batch for experiments. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
Solid this compound should be stored at -20°C for long-term stability, with suppliers suggesting it can be stable for up to three years under these conditions.
2. What are the recommended storage conditions for this compound in solution?
For stock solutions, storage at -80°C is recommended for up to 6 months to a year. For shorter-term storage, -20°C for up to one month is also suggested. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
3. What solvents are recommended for preparing this compound stock solutions?
DMSO is a commonly used solvent for preparing high-concentration stock solutions of this compound.
4. Are there any known instabilities or degradation pathways for this compound?
While specific long-term stability studies are not widely published, the chemical structure of this compound suggests potential areas of instability. The terminal alkyne group can be susceptible to oxidation or hydration. Additionally, metabolic studies on similar compounds suggest that N-demethylation and hydroxylation of aromatic rings are potential biotransformation pathways, which could also occur as degradation pathways under certain storage conditions.
5. How should I prepare this compound for in vivo studies?
A common formulation for oral administration involves dissolving this compound in a vehicle such as 10% DMSO and 90% corn oil. Another formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to prepare these formulations fresh before each use to ensure homogeneity and minimize degradation.[1]
Experimental Protocols
Proposed Stability-Indicating HPLC Method
This proposed method is a starting point for developing a stability-indicating assay for this compound. Optimization and validation will be necessary.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B over 15-20 minutes to elute potential degradation products, hold, and then return to initial conditions. A suggested starting point is 10% B to 90% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at the λmax of this compound (to be determined, likely in the 254-280 nm range). A photodiode array (PDA) detector is recommended to monitor for peak purity. |
| Injection Volume | 10 µL |
Forced Degradation Study Protocol
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 24-48 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photostability: Expose a solution of this compound to UV and visible light according to ICH Q1B guidelines.
Analyze all stressed samples by the proposed HPLC method alongside a control sample (this compound solution stored under ideal conditions).
Visualizations
Caption: Troubleshooting logic for this compound instability.
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
challenges in reproducing in vivo antitumor effects of RP-6685
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in reproducing the in vivo antitumor effects of RP-6685, a potent and selective inhibitor of DNA polymerase theta (Polθ).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that selectively inhibits the DNA polymerase activity of Polθ.[1][2] Polθ plays a critical role in a DNA repair pathway known as theta-mediated end joining (TMEJ), an error-prone mechanism for repairing DNA double-strand breaks. In cancers with deficiencies in the high-fidelity homologous recombination (HR) repair pathway, such as those with BRCA1 or BRCA2 mutations, cells become highly dependent on Polθ for survival. By inhibiting Polθ, this compound induces synthetic lethality in these HR-deficient cancer cells, leading to cell death and tumor growth inhibition.[3][4]
Q2: In which cancer models is this compound expected to be effective?
A2: this compound is predicted to be most effective in tumors with a deficient homologous recombination (HR) pathway.[2] The primary preclinical model where efficacy has been demonstrated is a BRCA2-deficient (BRCA2-/-) HCT116 human colorectal cancer xenograft model in mice.[1][2] In contrast, the compound did not show significant tumor growth inhibition in the corresponding BRCA2 wild-type (BRCA2+/+) HCT116 xenograft model, highlighting the dependency on a pre-existing HR defect.[1]
Q3: What is the reported in vivo antitumor effect of this compound in the HCT116 BRCA2-/- xenograft model?
A3: In the HCT116 BRCA2-/- xenograft model, oral administration of this compound at 80 mg/kg twice daily (BID) for 21 days resulted in initial tumor regression during the first 8 days of treatment.[1][4] However, this antitumor effect was reported to be transient and was not sustained for the full 21-day duration of the study.[3][4]
Troubleshooting Guides
A primary challenge reported in preclinical studies with this compound is the transient nature of its antitumor effect. This guide addresses potential reasons for this observation and offers troubleshooting strategies.
Issue: Initial tumor regression is observed, but tumor growth resumes despite continued treatment.
This is a key challenge noted in the literature, where tumor regression was seen in the first 8 days of treatment but was not maintained for the entire 21-day study period.[3][4]
Potential Cause 1: Suboptimal Drug Exposure Over Time
-
Question: Could the way the drug is formulated and administered be affecting its long-term efficacy?
-
Answer: Yes, improper formulation can lead to inconsistent absorption and bioavailability. For this compound, a suggested oral formulation is a suspension in 10% DMSO and 90% corn oil.[5] It is crucial to ensure the suspension is homogenous before each administration to maintain consistent dosing.
-
-
Question: Is there evidence of changes in drug metabolism over time?
-
Answer: Pharmacokinetic data from a preclinical study indicated that the exposure to this compound declined by 55-67% over a week of dosing.[3] This is possibly due to the autoinduction of metabolic enzymes, leading to increased clearance of the drug. This reduction in exposure could cause the drug concentration in the tumor to fall below the therapeutic threshold, allowing for tumor regrowth.[3]
-
Troubleshooting Steps for Suboptimal Drug Exposure:
-
Verify Formulation: Ensure the formulation of this compound is prepared consistently and as recommended. For oral gavage, ensure the suspension is well-mixed before each dose.
-
Pharmacokinetic Analysis: If feasible, perform satellite pharmacokinetic studies to measure plasma concentrations of this compound at the beginning and end of the treatment period to determine if drug exposure is decreasing over time in your specific study.
-
Consider Alternative Dosing Strategies: If autoinduction of metabolism is suspected, consult with a pharmacologist about alternative dosing regimens. This might include dose escalation over time or a different dosing schedule, though such studies with this compound have not been publicly reported.
Potential Cause 2: Acquired Resistance
-
Question: Could the tumor cells be developing resistance to this compound?
-
Answer: Yes, acquired resistance is a common phenomenon with targeted cancer therapies. For inhibitors of DNA repair pathways, a known mechanism of resistance is the acquisition of secondary mutations that restore the function of the deficient pathway. For example, in the context of BRCA2-deficient tumors, secondary mutations in the BRCA2 gene can occur, which restore its function and thus reduce the tumor's dependency on Polθ for survival. Such "reversion mutations" are a known cause of resistance to other targeted therapies like PARP inhibitors.
-
Troubleshooting Steps for Acquired Resistance:
-
Pharmacodynamic (PD) Marker Analysis: Assess target engagement and downstream effects in tumor biopsies taken at baseline, during initial response, and upon tumor regrowth. For this compound, an increase in DNA damage markers like γH2AX and the formation of micronuclei in tumor cells would be expected.[6] A loss of these markers upon regrowth could suggest a resistance mechanism.
-
Genomic Analysis of Regrown Tumors: If possible, perform genomic sequencing on tumor samples that have regrown to look for potential resistance-conferring mutations, such as BRCA2 reversion mutations.
-
Explore Combination Therapies: In a research setting, consider combining this compound with other agents that may prevent or overcome resistance. The rational combination with other DNA damage response inhibitors could be explored.
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in HCT116 Xenograft Models
| Parameter | HCT116 BRCA2-/- | HCT116 BRCA2+/+ |
| Animal Model | Female CD1 nude mice | Female CD1 nude mice |
| Drug | This compound | This compound |
| Dose | 80 mg/kg | 80 mg/kg |
| Administration | Oral (p.o.), twice daily (BID) | Oral (p.o.), twice daily (BID) |
| Duration | 21 days | 21 days |
| Antitumor Effect | Tumor regression observed during the first 8 days of treatment. | No significant tumor growth inhibition observed. |
| Key Challenge | The initial antitumor activity was not sustained for the full 21-day treatment period. | Not applicable. |
Data synthesized from multiple sources.[1][3][4]
Experimental Protocols
In Vivo Xenograft Study Protocol for this compound
-
Cell Line: HCT116 BRCA2-/- and HCT116 BRCA2+/+ (as a control) human colorectal carcinoma cell lines.
-
Animal Model: Female CD1 nude mice.
-
Tumor Implantation:
-
Harvest HCT116 cells during the exponential growth phase.
-
Resuspend cells in sterile phosphate-buffered saline (PBS).
-
Inject 2 x 10^7 cells subcutaneously into the flank of each mouse.[3]
-
Monitor tumor growth with caliper measurements.
-
-
Drug Formulation and Administration:
-
Prepare a suspension of this compound in a vehicle of 10% DMSO and 90% corn oil.[5]
-
Administer this compound orally (p.o.) at a dose of 80 mg/kg twice daily (BID).
-
The control group should receive the vehicle only.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, tumors can be excised for pharmacodynamic marker analysis (e.g., γH2AX staining).
-
Plasma samples can be collected for pharmacokinetic analysis.
-
Mandatory Visualization
Caption: Signaling pathway of this compound inducing synthetic lethality in HR-deficient cancer cells.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
Caption: Troubleshooting workflow for transient in vivo response to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of RP-6685
Disclaimer: RP-6685 is a potent and selective inhibitor of DNA polymerase theta (Polθ) that has been described as orally bioavailable.[1][2][3][4] This guide provides generalized strategies for enhancing the bioavailability of research compounds that may face challenges such as poor solubility or permeability, using this compound as a case study for researchers encountering unexpected difficulties or seeking to optimize its delivery. The principles and protocols are based on established pharmaceutical sciences.
Frequently Asked Questions (FAQs)
Q1: My latest batch of this compound shows poor exposure in my animal model, contrary to published data. What could be the issue?
A1: Discrepancies between expected and observed in-vivo exposure can stem from several factors. Firstly, confirm the identity and purity of your this compound batch. Secondly, the physicochemical form of the compound can significantly impact its absorption. Differences in crystalline form (polymorphism) or the presence of an amorphous state can alter solubility and dissolution rates. Lastly, review your vehicle or formulation; inadequate solubilization or suspension can lead to poor and variable absorption.
Q2: What are the primary barriers to the oral bioavailability of a compound like this compound?
A2: The primary barriers to oral bioavailability for any compound are typically poor aqueous solubility and/or low intestinal permeability.[5][6] Even if a compound is described as bioavailable, it may not be optimally absorbed. Other factors include degradation in the gastrointestinal (GI) tract and first-pass metabolism in the gut wall or liver, where the drug is metabolized before it can reach systemic circulation.[7]
Q3: What does the Developability Classification System (DCS) tell me about potential bioavailability issues?
A3: The DCS classifies drugs based on their aqueous solubility and intestinal permeability.[8] This classification helps predict the rate-limiting step to absorption.
-
DCS Class I: High Solubility, High Permeability (Ideal)
-
DCS Class II: Low Solubility, High Permeability (Dissolution rate-limited absorption)
-
DCS Class III: High Solubility, Low Permeability (Permeability-limited absorption)
-
DCS Class IV: Low Solubility, Low Permeability (Significant challenges)
For DCS Class II compounds, enhancing solubility and dissolution rate is the primary goal.[8]
Q4: What are the main formulation strategies to enhance the bioavailability of a poorly soluble compound?
A4: Key strategies focus on increasing the compound's solubility and dissolution rate in the GI tract.[9] Common approaches include:
-
Particle Size Reduction: Micronization or nanomilling increases the surface area for dissolution.[5]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution.[10][11]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) keep the drug in a dissolved state in the GI tract, facilitating absorption.[12][13][14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Rationale |
| High variability in plasma concentrations between subjects. | Inconsistent Dissolution: The compound may not be dissolving uniformly due to its physical form or formulation. | Micronize the compound to achieve a uniform, smaller particle size, which increases surface area and promotes more consistent dissolution.[5] Consider an enabling formulation like an ASD or SMEDDS to ensure the drug is presented to the gut wall in a dissolved state. |
| Food Effects: The presence or absence of food can alter GI physiology (pH, motility) and affect the absorption of poorly soluble drugs. | Standardize feeding protocols. Conduct pilot studies under both fed and fasted conditions to understand the impact of food on your compound's absorption. | |
| Compound precipitates out of the dosing vehicle. | Supersaturation & Instability: The drug concentration exceeds its thermodynamic solubility in the vehicle. | Reduce the drug concentration. If not possible, add a precipitation inhibitor (e.g., HPMC, PVP) to the vehicle to maintain a supersaturated state.[15] Also, perform a vehicle screen to find a more suitable solvent system. |
| Low Cmax and AUC despite high in-vitro potency. | Poor Aqueous Solubility: The drug's dissolution in the GI tract is the rate-limiting step for absorption (likely a DCS Class II compound). | Develop an Amorphous Solid Dispersion (ASD). This involves dispersing the drug in a polymer matrix to create a high-energy, more soluble amorphous form.[11] This is a robust strategy for overcoming dissolution rate limitations. |
| Poor Permeability: The drug dissolves but cannot efficiently cross the intestinal membrane (likely a DCS Class III or IV compound). | Investigate the use of permeation enhancers (use with caution and thorough literature review). Alternatively, evaluate lipid-based formulations like SMEDDS , which can utilize lipid absorption pathways and potentially bypass some efflux transporters.[12] |
Data Presentation: Comparing Formulation Strategies
The following tables present hypothetical data to illustrate the potential impact of different formulation strategies on the pharmacokinetic parameters of a compound like this compound.
Table 1: Solubility of this compound in Various Media
| Medium | Solubility (µg/mL) |
| Water | < 1 |
| Simulated Gastric Fluid (pH 1.2) | < 1 |
| Fasted State Simulated Intestinal Fluid (pH 6.5) | 2.5 |
| Fed State Simulated Intestinal Fluid (pH 5.8) | 5.8 |
| 20% Solutol HS 15 in Water | 150 |
| Capryol 90 | 75 |
Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, Oral Gavage)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Micronized) | 150 ± 35 | 4.0 | 980 ± 210 | 100% (Reference) |
| Amorphous Solid Dispersion (1:3 Drug:PVP VA64) | 620 ± 110 | 1.5 | 4,150 ± 750 | 423% |
| SMEDDS (Oil: Surfactant: Co-surfactant) | 850 ± 150 | 1.0 | 5,300 ± 900 | 541% |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To enhance the dissolution rate and oral absorption of this compound by converting it from a crystalline to an amorphous form stabilized within a polymer matrix.
Materials:
-
This compound
-
Polymer (e.g., PVP VA64, HPMC-AS)
-
Solvent system (e.g., Dichloromethane/Methanol, Acetone)
-
Spray dryer apparatus
-
Vacuum oven
Methodology:
-
Solution Preparation: Prepare a solution by dissolving this compound and the selected polymer (e.g., at a 1:3 drug-to-polymer ratio by weight) in a suitable volatile solvent system. Ensure complete dissolution. A typical solids concentration is 5-10% w/v.
-
Spray Dryer Setup: Set the spray dryer parameters. Key parameters to control are inlet temperature, atomization gas flow rate, and solution feed rate. These must be optimized to ensure the solvent evaporates efficiently without thermally degrading the compound.
-
Spray Drying: Pump the solution through the atomizer into the drying chamber. The hot gas evaporates the solvent, forming fine particles of the solid dispersion.
-
Product Collection: The dried particles are separated from the gas stream by a cyclone and collected.
-
Secondary Drying: Transfer the collected powder to a vacuum oven and dry at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Assess dissolution performance against the unformulated crystalline drug.
Protocol 2: Formulation and Evaluation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: To formulate this compound in a lipid-based system that spontaneously forms a microemulsion upon contact with gastrointestinal fluids, keeping the drug in a solubilized state.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
Methodology:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify components with the highest solubilizing capacity.
-
Ternary Phase Diagram Construction: To identify the self-emulsification region, prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. Titrate each mixture with water and observe for the formation of a clear or bluish-white microemulsion. Plot these regions on a ternary phase diagram.
-
Formulation Preparation: Select a ratio from the optimal microemulsion region of the phase diagram. Add the required amount of this compound to the pre-concentrate (mixture of oil, surfactant, co-surfactant) and mix gently with heating if necessary until the drug is fully dissolved.
-
Characterization:
-
Self-Emulsification Test: Add the formulation to water or simulated intestinal fluid with gentle agitation and visually assess the speed and appearance of the resulting emulsion.[16]
-
Droplet Size Analysis: Dilute the formulation in water and measure the globule size of the resulting microemulsion using a dynamic light scattering (DLS) instrument. A droplet size of <100 nm is typically desired for SMEDDS.
-
Thermodynamic Stability: Subject the formulation to centrifugation and multiple freeze-thaw cycles to ensure it does not undergo phase separation.[16]
-
Visualizations
Caption: Decision workflow for selecting a bioavailability enhancement strategy for this compound.
References
- 1. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. Video: Factors Influencing Bioavailability: First-Pass Elimination [jove.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 11. Amorphous Solid Dispersion (ASD) Formulation Development Services | Crystal Pharmatech [crystalpharmatech.com]
- 12. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends | MDPI [mdpi.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Self-emulsifying Drug Delivery System (SEEDS) - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
minimizing RP-6685 toxicity in normal cells
Welcome to the technical support center for RP-6685, a potent and selective inhibitor of DNA polymerase theta (Polθ). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing potential toxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it achieve selectivity for cancer cells?
A1: this compound is a small molecule inhibitor that specifically targets the polymerase domain of DNA polymerase theta (Polθ).[1][2] Its selectivity is based on the principle of synthetic lethality. Many cancers, particularly those with mutations in genes like BRCA1 and BRCA2, have a deficient homologous recombination (HR) DNA repair pathway. These cancer cells become highly dependent on alternative, error-prone repair pathways like theta-mediated end joining (TMEJ), which is driven by Polθ. By inhibiting Polθ, this compound effectively blocks this crucial backup repair pathway, leading to the accumulation of lethal DNA damage and cell death specifically in HR-deficient cancer cells. Normal cells, with their intact HR pathway, are not reliant on TMEJ for survival and are therefore largely unaffected by Polθ inhibition.[1][3]
Q2: What is the expected therapeutic window for this compound?
A2: this compound exhibits a significant therapeutic window, demonstrating potent activity against cancer cells with deficient DNA repair pathways while showing minimal effects on normal, healthy cells. This selectivity is highlighted by in vitro studies using isogenic cell lines.
Q3: Has this compound shown efficacy and safety in in vivo models?
A3: Yes, in vivo studies using mouse xenograft models have demonstrated both the efficacy and safety of this compound. In a study with HCT116 tumor models, orally administered this compound at a dose of 80 mg/kg twice daily for 21 days resulted in tumor regression in BRCA2-deficient xenografts.[1][4] Conversely, no inhibition of tumor growth was observed in BRCA2-proficient tumors, which serve as a surrogate for normal tissue.[1][4] Importantly, the treatment was well-tolerated, with no significant adverse effects noted.[5]
Q4: Are there any known off-target effects of this compound?
A4: this compound is a highly selective inhibitor of Polθ. Biochemical assays have shown that it is inactive against a panel of other human DNA polymerases, including Pol α, Pol ε, Pol γ, Pol λ, and Pol μ, indicating a low potential for off-target effects related to other polymerases.[1][5]
Q5: Can this compound be used in combination with other anti-cancer agents?
A5: Yes, preclinical studies suggest that this compound has the potential for synergistic effects when combined with other anti-cancer therapies. For instance, combining Polθ inhibitors with PARP inhibitors (like olaparib) or topoisomerase II inhibitors (such as doxorubicin and etoposide) has been shown to enhance anti-tumor activity.[6] However, it is crucial to carefully evaluate the toxicity profile of any combination therapy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected toxicity observed in normal (HR-proficient) cell lines. | 1. High Concentration: The concentration of this compound used may be excessive. 2. Prolonged Exposure: Continuous exposure for an extended period might lead to off-target effects. 3. Cell Line Contamination or Mischaracterization: The "normal" cell line may have an uncharacterized DNA repair deficiency. | 1. Optimize Concentration: Perform a dose-response curve to determine the optimal concentration that maximizes cancer cell killing while minimizing normal cell toxicity. 2. Pulsed Dosing: Consider a pulsed dosing schedule (e.g., treat for 24-48 hours, then remove the drug) to reduce cumulative toxicity. 3. Verify Cell Line: Confirm the HR proficiency of your normal cell line using functional assays (e.g., RAD51 foci formation) or genomic sequencing. |
| Inconsistent results between experiments. | 1. Reagent Variability: Inconsistent quality or concentration of this compound stock solutions. 2. Cell Culture Conditions: Variations in cell density, passage number, or media composition. | 1. Prepare Fresh Stock Solutions: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately. 2. Standardize Protocols: Maintain consistent cell culture practices and ensure all experimental parameters are standardized. |
| Reduced efficacy of this compound in vivo. | 1. Pharmacokinetic Issues: Poor oral bioavailability or rapid metabolism of the compound. 2. Tumor Heterogeneity: The tumor may contain a mixed population of HR-proficient and HR-deficient cells. | 1. Optimize Dosing and Formulation: While this compound has good oral bioavailability, consider optimizing the dosing regimen or formulation if suboptimal exposure is suspected.[1] 2. Characterize Tumor: Analyze the tumor tissue to assess the prevalence of HR deficiency markers. |
Data Summary
In Vitro Selectivity of this compound
| Cell Line | Genotype | IC50 (µM) |
| HCT116 | BRCA2-/- | 0.32[1] |
| HCT116 | BRCA2+/+ | >15[1] |
In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Genotype | Dose | Outcome |
| This compound | BRCA2-/- | 80 mg/kg BID, oral | Tumor Regression[1][4] |
| Vehicle | BRCA2-/- | N/A | Tumor Growth |
| This compound | BRCA2+/+ | 80 mg/kg BID, oral | No Tumor Growth Inhibition[1][4] |
| Vehicle | BRCA2+/+ | N/A | Tumor Growth |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity of this compound using a Cell Viability Assay
This protocol describes how to determine the IC50 of this compound in both cancer and normal cell lines.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Cancer cell line (e.g., HCT116 BRCA2-/-)
-
Normal cell line (e.g., HCT116 BRCA2+/+)
-
96-well plates
-
Cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Cell Seeding: Seed both cancer and normal cells into separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Following the manufacturer's instructions for the CellTiter-Glo® kit, add the reagent to each well and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Visualizations
Caption: Mechanism of this compound selectivity.
Caption: Cytotoxicity assay workflow.
Caption: Troubleshooting logic for unexpected toxicity.
References
- 1. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Lethality Targeting Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
Refining Experimental Design for RP-6685 Combination Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing combination studies with RP-6685, a potent and selective inhibitor of DNA polymerase theta (Polθ).
I. Troubleshooting Guides
This section addresses specific issues that may arise during this compound combination experiments.
Inconsistent or Unexpected Synergy/Antagonism
Q1: My synergy scores are highly variable between experiments, or I'm observing antagonism where synergy is expected. What are the potential causes?
A1: Inconsistent synergy scores can stem from several experimental and analytical factors. Here’s a troubleshooting guide:
-
Experimental Variability:
-
Cell-Based Assay Performance: Ensure your cell viability or apoptosis assays are robust and reproducible. A low Z'-factor in your assay can indicate high variability. Optimize cell seeding density, reagent concentrations, and incubation times.
-
Compound Handling: this compound is soluble in DMSO.[1] Prepare fresh dilutions from a concentrated stock for each experiment to avoid degradation. Aliquot stock solutions to minimize freeze-thaw cycles. Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[1]
-
Drug Administration Sequence: The order in which you add this compound and the combination drug can significantly impact the outcome, especially with DNA damage response inhibitors.[2] It is recommended to test different sequences (e.g., sequential vs. co-administration) to determine the optimal experimental condition.
-
Cell Line Integrity: Regularly verify the identity and purity of your cell lines. Mycoplasma contamination can alter cellular responses to drugs.
-
-
Analytical Issues:
-
Choice of Synergy Model: Different synergy models (e.g., Bliss, Loewe, ZIP) operate on different assumptions and can yield different results. It is crucial to select a model appropriate for the mechanism of action of the drugs being tested. For a comprehensive analysis, consider using multiple models.
-
Data Normalization: Improper normalization to controls (0% and 100% inhibition) can skew synergy calculations. Ensure your controls are consistent and accurately reflect the dynamic range of your assay.
-
Table 1: Troubleshooting Inconsistent Synergy Scores
| Potential Cause | Recommended Action |
| High Assay Variability | Optimize cell seeding density, reagent concentrations, and incubation times. Aim for a Z'-factor > 0.5. |
| Compound Instability | Prepare fresh dilutions from a concentrated stock for each experiment. Aliquot and store stock solutions appropriately.[1] |
| Suboptimal Drug Sequence | Test different drug administration sequences (e.g., Drug A then Drug B, Drug B then Drug A, co-administration).[2] |
| Cell Line Contamination | Regularly test for mycoplasma and authenticate cell line identity. |
| Inappropriate Synergy Model | Evaluate data using multiple synergy models (Bliss, Loewe, ZIP) to ensure the conclusion is not model-dependent. |
| Incorrect Data Normalization | Use appropriate positive and negative controls and ensure data is normalized correctly. |
Q2: I am not observing the expected potentiation of PARP inhibitors (e.g., Olaparib) with this compound in my BRCA-deficient cell line.
A2: While the synthetic lethal interaction between Polθ inhibition and homologous recombination (HR) deficiency is a strong rationale for this combination, several factors can influence the outcome:[3][4][5]
-
Mechanisms of PARP Inhibitor Resistance: The BRCA-deficient cell line may have acquired resistance to PARP inhibitors through mechanisms that are independent of Polθ. For example, restoration of HR function through secondary mutations can reduce sensitivity to both PARP and Polθ inhibitors.
-
Cellular Context: The genetic and epigenetic landscape of the cell line can influence its dependence on the Polθ pathway.
-
Experimental Conditions: The concentrations of both inhibitors and the duration of treatment are critical. Ensure that the concentrations used are relevant to the IC50 values of each drug in the specific cell line. Prolonged exposure may be necessary to observe a synergistic effect.
Off-Target or Unexpected Cellular Effects
Q1: I am observing significant cytotoxicity with this compound alone in my HR-proficient (BRCA-proficient) cell line. Is this expected?
A1: While this compound is designed to be selective for Polθ, high concentrations may lead to off-target effects. Some studies have shown that cancer cells with high levels of replication stress may be sensitive to Polθ inhibition even in the absence of HR deficiency.[5] It is also possible that the observed toxicity is due to non-specific effects at high concentrations. To investigate this:
-
Perform a dose-response curve: Determine the IC50 of this compound in your HR-proficient cell line.
-
Assess markers of DNA damage: Use techniques like Western blotting for γH2AX to see if the cytotoxicity is associated with DNA damage, which would be consistent with on-target activity.
-
Consider a different cell line: If possible, test the effect in a non-cancerous cell line to assess general cytotoxicity.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the DNA polymerase activity of DNA polymerase theta (Polθ).[1] Polθ plays a critical role in an alternative DNA double-strand break repair pathway known as theta-mediated end joining (TMEJ). In cancers with deficiencies in the homologous recombination (HR) pathway (e.g., those with BRCA1/2 mutations), cells become more reliant on TMEJ for survival, creating a synthetic lethal vulnerability that can be exploited by Polθ inhibitors like this compound.[3][4][5]
Q2: What are the most promising combination strategies for this compound?
A2: Based on its mechanism of action, the most promising combination partners for this compound are agents that also target DNA damage response pathways. These include:
-
PARP inhibitors (e.g., Olaparib): This is a key synthetic lethality strategy in HR-deficient tumors.[3][4][5]
-
Topoisomerase II inhibitors (e.g., Doxorubicin): These agents induce DNA double-strand breaks, which can increase the reliance of cancer cells on repair pathways like TMEJ.
-
Chk1/2 inhibitors (e.g., Prexasertib): These inhibitors target cell cycle checkpoints that are activated in response to DNA damage.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[1] For in vitro experiments, a stock solution of 10 mM in DMSO is a common starting point. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]
Q4: What are some recommended cell lines for this compound combination studies?
A4: The choice of cell line is critical and depends on the specific research question.
-
For combination with PARP inhibitors: Isogenic pairs of cell lines with and without BRCA1/2 mutations (e.g., HCT116 BRCA2+/+ and HCT116 BRCA2-/-) are ideal for demonstrating synthetic lethality.[6] Other BRCA-deficient breast and ovarian cancer cell lines are also relevant.
-
For combination with Doxorubicin: Breast cancer cell lines such as MDA-MB-231 and MCF-7 have been used in combination studies with doxorubicin and other DNA damaging agents.[7][8]
-
For combination with Prexasertib: Ovarian cancer cell lines are a relevant model system for this combination, as prexasertib has shown activity in these cancers.[9][10]
III. Experimental Protocols
Protocol: Cell Viability Assay for this compound and Olaparib Combination
This protocol outlines a general method for assessing the synergistic effect of this compound and Olaparib on the viability of a BRCA-deficient cancer cell line.
Table 2: Cell Viability Protocol - this compound and Olaparib
| Step | Procedure |
| 1. Cell Seeding | Seed BRCA-deficient cells (e.g., HCT116 BRCA2-/-) in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight. |
| 2. Drug Preparation | Prepare serial dilutions of this compound and Olaparib in cell culture medium. A common approach is a 6x6 or 8x8 matrix of concentrations. |
| 3. Drug Treatment | Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include wells with single agents and a vehicle control (DMSO). |
| 4. Incubation | Incubate the plate for 72-120 hours, depending on the cell line's doubling time. |
| 5. Viability Assessment | Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT, or Resazurin). |
| 6. Data Analysis | Normalize the data to the vehicle control. Calculate synergy scores using a preferred model (e.g., Bliss, Loewe, or ZIP) with software like SynergyFinder or Combenefit. |
Protocol: Apoptosis Assay for this compound and Doxorubicin Combination
This protocol describes a method to assess apoptosis induction by the combination of this compound and Doxorubicin.
Table 3: Apoptosis Assay Protocol - this compound and Doxorubicin
| Step | Procedure |
| 1. Cell Seeding | Seed a relevant cancer cell line (e.g., MDA-MB-231) in a 6-well plate. Allow cells to adhere overnight. |
| 2. Drug Treatment | Treat cells with this compound, Doxorubicin, the combination of both, or a vehicle control for 24-48 hours. |
| 3. Cell Harvesting | Harvest both adherent and floating cells. Wash with cold PBS. |
| 4. Staining | Stain cells with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. |
| 5. Flow Cytometry | Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells. |
| 6. Data Analysis | Compare the percentage of apoptotic cells in the combination treatment group to the single-agent and control groups. |
Protocol: Western Blot for Signaling Pathway Analysis in this compound and Prexasertib Combination
This protocol outlines the investigation of key DNA damage response proteins following treatment with this compound and Prexasertib.
Table 4: Western Blot Protocol - this compound and Prexasertib
| Step | Procedure |
| 1. Cell Treatment and Lysis | Treat a relevant cell line (e.g., an ovarian cancer cell line) with this compound, Prexasertib, the combination, or a vehicle control for a specified time (e.g., 6, 24 hours). Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. |
| 2. Protein Quantification | Determine the protein concentration of each lysate using a BCA assay. |
| 3. SDS-PAGE and Transfer | Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. |
| 4. Antibody Incubation | Block the membrane and incubate with primary antibodies against proteins of interest (e.g., γH2AX, p-Chk1, total Chk1, PARP, Cleaved PARP). Use a loading control antibody (e.g., β-actin or GAPDH). Incubate with the appropriate secondary antibodies. |
| 5. Detection | Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. |
| 6. Densitometry Analysis | Quantify the band intensities and normalize to the loading control to compare protein expression levels across different treatment groups. |
IV. Visualizations
Signaling Pathway
Caption: this compound inhibits Polθ, a key enzyme in TMEJ, leading to synthetic lethality in HR-deficient cells.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sequence-dependent growth inhibition and DNA damage formation by the irinotecan-5-fluorouracil combination in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polθ Inhibition: An Anticancer Therapy for HR-Deficient Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Lethality Targeting Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of synergy and immunostimulation in design of chemotherapy combinations: An analysis of doxorubicin and camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Polθ Inhibitors: RP-6685 vs. ART558
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA Polymerase Theta (Polθ), encoded by the POLQ gene, has emerged as a critical target in oncology, particularly for tumors with deficiencies in homologous recombination (HR) repair pathways, such as those harboring BRCA1 or BRCA2 mutations. Polθ plays a key role in an alternative DNA double-strand break (DSB) repair pathway known as theta-mediated end joining (TMEJ) or microhomology-mediated end joining (MMEJ). In HR-deficient cancer cells, reliance on Polθ for survival is heightened, creating a synthetic lethal relationship that can be exploited therapeutically. This guide provides a comparative overview of two prominent, selective, and orally bioavailable small molecule inhibitors of Polθ: RP-6685 and ART558. Both compounds are allosteric inhibitors of the polymerase domain of Polθ.[1][2][3]
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of this compound and ART558. It is important to note that these data are compiled from separate studies and not from a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vitro Potency of this compound vs. ART558
| Parameter | This compound | ART558 | Assay Details |
| Biochemical IC50 | 5.8 nM | 7.9 nM | Inhibition of Polθ polymerase activity (PicoGreen assay for this compound).[4] |
| Full-Length Polθ IC50 | 550 pM | Not Reported | Inhibition of the polymerase activity of full-length Polθ. |
| Cellular IC50 | 0.94 µM | ~150 nM | Inhibition of Polθ-mediated MMEJ in cellular assays (HEK293 LIG4-/- cells for this compound, luciferase reporter assay in HEK293 cells for ART558). |
Table 2: In Vivo Efficacy of this compound vs. ART558/ART899
| Compound | Animal Model | Dosing Regimen | Key Outcomes |
| This compound | HCT116 BRCA2-/- xenograft | 80 mg/kg, oral, twice daily for 21 days | Showed tumor regression in the first 8 days of treatment. Ineffective in BRCA2+/+ tumors. |
| ART899 (ART558 derivative) | HCT116 xenograft (radiosensitization) | 150 mg/kg, oral, twice daily for 12 days, combined with 10 x 2 Gy radiation | Significantly improved tumor growth delay compared to radiation alone.[5] |
Note: ART899, a derivative of ART558 with improved metabolic stability, was used in the in vivo radiosensitization studies.[6][7]
Mechanism of Action and Signaling Pathway
Both this compound and ART558 are allosteric inhibitors that target the polymerase domain of Polθ. By inhibiting the polymerase activity, these compounds block the TMEJ pathway for repairing DNA double-strand breaks. In cancer cells with deficient homologous recombination (e.g., BRCA1/2 mutations), the inhibition of this alternative repair pathway leads to the accumulation of lethal DNA damage and subsequent cell death, a concept known as synthetic lethality.
Caption: Mechanism of synthetic lethality by Polθ inhibitors.
Experimental Protocols
In Vitro Cell Viability Assay (General Protocol)
A common method to assess the efficacy of these inhibitors is through cell viability assays.
Caption: Generalized workflow for a cell viability assay.
For ART558, studies have utilized the CellTiter-Glo luminescent cell viability assay after 7 days of drug exposure to determine the surviving fractions of cells.[8]
In Vivo Xenograft Studies
This compound in HCT116 BRCA2-/- Xenograft Model A study involving this compound used a mouse xenograft model with HCT116 cells deficient in BRCA2.[2] While the full detailed protocol is not publicly available, key parameters included:
-
Cell Line: HCT116 BRCA2-/- and BRCA2+/+ cells.
-
Animal Model: Immunocompromised mice.
-
Tumor Implantation: Subcutaneous injection of cancer cells.
-
Treatment: Oral administration of this compound (80 mg/kg, twice daily) for 21 days.
-
Endpoint: Tumor volume measurement over the course of the study.
ART899 (ART558 derivative) in HCT116 Xenograft Radiosensitization Model For the in vivo assessment of ART558's potential, a more metabolically stable derivative, ART899, was used in combination with radiation.[6][7]
-
Cell Line: HCT116 cells.
-
Animal Model: Nu/Nu mice.
-
Tumor Implantation: Subcutaneous injection of 5 x 106 HCT116 cells.
-
Treatment:
-
ART899 was administered orally at 150 mg/kg twice daily for 12 days.[5]
-
Fractionated radiation was delivered at 2 Gy per day for 10 days (5 days on, 2 days off, 5 days on).
-
-
Endpoint: Tumor growth delay was the primary efficacy endpoint.
Caption: General workflow for in vivo xenograft studies.
Discussion and Conclusion
Both this compound and ART558 are potent and selective inhibitors of Polθ with demonstrated efficacy in preclinical models of HR-deficient cancers.
-
Potency: Based on the available biochemical and cellular assay data, both compounds exhibit nanomolar to low-micromolar potency. This compound has a reported picomolar IC50 against the full-length Polθ enzyme, suggesting high biochemical potency.
-
In Vivo Efficacy: Both compounds have shown in vivo anti-tumor activity. This compound demonstrated tumor regression as a single agent in a BRCA2-deficient xenograft model.[2] An ART558 derivative, ART899, showed significant efficacy in combination with radiation, highlighting its potential as a radiosensitizer.[5][6][7]
-
Therapeutic Potential: The primary therapeutic rationale for both inhibitors is the induction of synthetic lethality in HR-deficient tumors. Additionally, their ability to synergize with other DNA damaging agents, such as PARP inhibitors and radiation, expands their potential clinical applications.[1][9] Recent studies have also explored their activity in combination with other agents in various cancer cell lines.[10][11]
References
- 1. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Unveiling the Allosteric Inhibition Mechanism of RP-6685: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of RP-6685, a potent and selective allosteric inhibitor of DNA polymerase theta (Polθ), with other relevant alternatives. This document delves into the experimental data validating its mechanism of action, offers detailed experimental protocols, and visualizes key concepts for enhanced understanding.
This compound has emerged as a significant tool compound in the study of synthetic lethality-based cancer therapies, particularly in tumors with deficiencies in homologous recombination repair.[1][2] Its efficacy is rooted in its unique allosteric inhibition of Polθ, an enzyme crucial for alternative DNA double-strand break repair pathways.[3][4] This guide will dissect the evidence supporting this mechanism and compare its performance with another well-characterized allosteric Polθ inhibitor, ART-558.
Quantitative Comparison of Polθ Allosteric Inhibitors
The following table summarizes the key quantitative data for this compound and the comparator ART-558, highlighting their potency against the Polθ enzyme.
| Parameter | This compound | ART-558 | Reference |
| Target | DNA Polymerase Theta (Polθ) | DNA Polymerase Theta (Polθ) | [3][5] |
| Binding Site | Allosteric pocket in the "fingers" subdomain of the polymerase domain | Allosteric pocket in the polymerase domain | [3][6] |
| Biochemical IC50 | 5.8 nM (PicoGreen assay) | 7.9 nM | [7] |
| Full-Length Polθ IC50 (polymerase activity) | 550 pM | Not Reported | [8] |
| Cellular TMEJ EC50 | Not Reported | 150 nM | |
| Kinetic Mechanism (vs. dNTPs) | Non-competitive | Non-competitive | [9] |
| Kinetic Mechanism (vs. DNA) | Uncompetitive | Uncompetitive | [3][9] |
Experimental Validation of the Allosteric Mechanism
The characterization of this compound as an allosteric inhibitor is supported by a robust body of experimental evidence. These studies differentiate its mechanism from traditional active-site inhibitors and provide a clear picture of its mode of action.
Co-crystal Structure Analysis
The definitive evidence for the allosteric binding site of a compound related to this compound (compound 14) was provided by X-ray crystallography.[3] The crystal structure (PDB ID: 8E23) revealed that the inhibitor binds to a distinct pocket within the "fingers" subdomain of the Polθ polymerase domain, distant from the active site where dNTPs bind.[3] This structural data provides a foundational understanding of how this compound modulates enzyme activity from a remote site.
Enzyme Kinetics
Kinetic studies have been instrumental in elucidating the non-competitive nature of this compound's inhibition with respect to dNTPs.[9] This finding indicates that the inhibitor does not compete with the nucleotide substrates for binding to the active site, a hallmark of allosteric regulation. Furthermore, the inhibition was found to be uncompetitive with respect to the DNA substrate, suggesting that this compound preferentially binds to the Polθ-DNA complex.[3] This is consistent with an allosteric mechanism where the binding of the DNA substrate induces a conformational change in the enzyme that favors the binding of the inhibitor.
Biophysical Assays: Differential Scanning Fluorimetry (DSF)
Differential Scanning Fluorimetry (DSF) was employed to assess the thermal stability of Polθ in the presence of this compound. The results demonstrated that the inhibitor alone did not significantly increase the melting temperature of the enzyme.[3] However, a notable thermal stabilization was observed only when both the inhibitor and a DNA substrate were present.[3] This DNA-dependent stabilization further supports the uncompetitive binding mechanism with respect to DNA and is a strong indicator of allosteric inhibition.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below. These protocols are based on the information available in the primary literature and its supplementary materials.[3][5]
PicoGreen-Based Polymerase Assay
This assay is used to determine the IC50 of inhibitors against Polθ's polymerase activity.
Materials:
-
Purified human Polθ enzyme
-
Annealed DNA substrate (e.g., a primed template)
-
dNTP mix
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
PicoGreen dsDNA quantitation reagent
-
Test compounds (e.g., this compound, ART-558) dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the assay buffer.
-
Add the Polθ enzyme and the DNA substrate to the wells and incubate for a pre-determined time at 37°C.
-
Initiate the polymerase reaction by adding the dNTP mix.
-
Incubate the reaction at 37°C for a specified duration (e.g., 30-60 minutes).
-
Stop the reaction by adding an EDTA solution.
-
Add the PicoGreen reagent, diluted in TE buffer, to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Differential Scanning Fluorimetry (DSF)
This technique measures the change in the thermal denaturation temperature of a protein upon ligand binding.
Materials:
-
Purified human Polθ enzyme
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Test compounds
-
DNA substrate (optional)
-
qPCR instrument with a thermal ramping capability
Procedure:
-
Prepare a master mix containing the Polθ enzyme and SYPRO Orange dye in DSF buffer.
-
Aliquot the master mix into the wells of a 96- or 384-well PCR plate.
-
Add the test compounds and, if applicable, the DNA substrate to the wells.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Place the plate in a qPCR instrument.
-
Set up a thermal ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
The melting temperature (Tm) is determined from the peak of the first derivative of the fluorescence curve.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein alone from the Tm in the presence of the compound.
Primer Extension Assay
This assay directly measures the ability of a polymerase to extend a primer annealed to a template.
Materials:
-
Purified human Polθ enzyme
-
Fluorescently or radioactively labeled DNA primer
-
DNA template
-
dNTP mix
-
Reaction buffer
-
Test compounds
-
Denaturing polyacrylamide gel
-
Gel imaging system
Procedure:
-
Anneal the labeled primer to the DNA template.
-
Set up reactions containing the primer-template duplex, Polθ enzyme, and varying concentrations of the test compound in the reaction buffer.
-
Initiate the reaction by adding the dNTP mix.
-
Incubate at 37°C for a defined time.
-
Stop the reaction by adding a stop solution (e.g., formamide with EDTA and loading dyes).
-
Denature the samples by heating.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the extended primer products using an appropriate imaging system.
-
Quantify the band intensities to determine the extent of inhibition.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Polθ Inhibition: An Anticancer Therapy for HR-Deficient Tumours | MDPI [mdpi.com]
- 2. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. frederick.cancer.gov [frederick.cancer.gov]
- 5. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of RP-6685 and Novobiocin on Polymerase Theta (Polθ) Activity
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two prominent inhibitors of Polymerase Theta (Polθ), RP-6685 and novobiocin. Polθ is a critical enzyme in the microhomology-mediated end joining (MMEJ) pathway, a DNA double-strand break (DSB) repair mechanism that is increasingly recognized as a key survival pathway for cancer cells, particularly those with deficiencies in homologous recombination (HR), such as BRCA1/2-mutant tumors.[1][2][3][4] The inhibition of Polθ presents a promising therapeutic strategy, and understanding the distinct mechanisms and potencies of its inhibitors is crucial for advancing research and drug development in this area.
Introduction to Polθ and its Inhibition
Polymerase Theta (Polθ), encoded by the POLQ gene, is a multi-domain enzyme possessing both a C-terminal DNA polymerase domain and an N-terminal helicase-like domain with ssDNA-stimulated ATPase activity.[3][5] It plays a pivotal role in MMEJ, an error-prone DSB repair pathway that utilizes short microhomologous sequences to anneal and ligate broken DNA ends.[4][6] In HR-deficient cancers, which are unable to faithfully repair DSBs, cancer cells become heavily reliant on alternative repair pathways like MMEJ for survival.[4][7][8] This dependency creates a synthetic lethal relationship, where inhibiting Polθ in HR-deficient cells leads to cell death, while normal, HR-proficient cells are largely unaffected.[2][4][9] This targeted approach has spurred the development of small molecule inhibitors against Polθ.
This guide focuses on two such inhibitors:
-
This compound: A potent and selective inhibitor of the polymerase domain of Polθ.[1][9][10]
-
Novobiocin: An antibiotic that has been identified as a first-in-class inhibitor of the ATPase domain of Polθ.[2][11][12][13]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and novobiocin, highlighting their distinct inhibitory profiles against Polθ.
| Inhibitor | Target Domain | Mechanism of Action | Biochemical Potency (IC50) | Cellular Potency (IC50) | Oral Bioavailability | Clinical Development |
| This compound | Polymerase | Allosteric inhibition of DNA synthesis | 5.8 nM (PicoGreen assay)[14][15], 0.55 nM (full-length Polθ)[14][15] | 0.94 µM (HEK293 LIG4-/- cells)[14][15] | Yes[1][9][10] | Preclinical |
| Novobiocin | ATPase (Helicase-like) | Non-competitive inhibition of ATP hydrolysis, blocks ssDNA binding[11][12][13][16] | ~10-20 µM (ATPase activity)[8] | Effective in µM range in HR-deficient cells[2] | Yes (though oral form withdrawn for original indication)[17] | Phase I Clinical Trial (NCT05687110)[11][16] |
Mechanism of Action and Experimental Evidence
This compound: Targeting the Polymerase Domain
This compound was identified through a high-throughput screening campaign and subsequent structure-based drug design.[1][9][10] It is a highly potent and selective inhibitor that targets the polymerase activity of Polθ.
-
Biochemical Inhibition: In vitro assays demonstrate that this compound potently inhibits the DNA polymerase function of Polθ with IC50 values in the low nanomolar and even picomolar range.[14][15] Importantly, it has been shown to be inactive against the ATPase activity of Polθ, underscoring its specificity for the polymerase domain.[14][15]
-
Mechanism: Crystallography studies have revealed that this compound binds to an allosteric site within the polymerase domain.[1] This binding induces a conformational change that inhibits the enzyme's DNA synthesis activity.
-
Cellular Activity: In cellular assays, this compound has been shown to inhibit Polθ-mediated repair and is selectively cytotoxic to cells with BRCA mutations.[9] It has also demonstrated significant antitumor activity in mouse xenograft models of BRCA2-deficient tumors.[1][10][14]
Novobiocin: Targeting the ATPase Domain
Novobiocin, a known antibiotic, was repurposed after being identified as an inhibitor of Polθ's ATPase activity.[2][17] It represents a different therapeutic approach by targeting the helicase-like domain.
-
Biochemical Inhibition: Novobiocin acts as a non-competitive inhibitor of the ssDNA-stimulated ATPase activity of Polθ.[11][12][13][16] Its mechanism involves binding to an allosteric site near the ssDNA binding channel, which in turn blocks the binding of single-stranded DNA to the enzyme.[11][12][13] This prevents the stimulation of ATPase activity, which is crucial for Polθ's function in MMEJ.
-
Cellular Activity: By inhibiting the ATPase domain, novobiocin phenocopies Polθ depletion.[2] It has been shown to prevent the recruitment of Polθ to sites of DNA damage and inhibit MMEJ activity in cellular reporter assays.[8] Novobiocin selectively kills HR-deficient breast and ovarian tumor cells and has shown efficacy in preclinical models, including those with acquired resistance to PARP inhibitors.[2] A Phase I clinical trial is currently underway to evaluate its safety and efficacy in patients with tumors harboring aberrant DNA repair genes.[11][16]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Polθ Polymerase Activity Assay (PicoGreen Assay)
This assay is used to quantify the DNA synthesis activity of the Polθ polymerase domain and its inhibition by compounds like this compound.
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant Polθ enzyme, a DNA template/primer substrate, dNTPs, and varying concentrations of the test inhibitor (e.g., this compound) or DMSO as a control.
-
Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.
-
Quantification: The amount of newly synthesized double-stranded DNA is quantified using the PicoGreen dsDNA quantitation reagent, which fluoresces upon binding to dsDNA.
-
Data Analysis: The fluorescence intensity is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Polθ ATPase Activity Assay (ADP-Glo™ Kinase Assay)
This assay measures the ATPase activity of the Polθ helicase-like domain and its inhibition by compounds like novobiocin.
-
Reaction Setup: A reaction mixture is prepared containing the purified Polθ ATPase domain, single-stranded DNA (ssDNA) as a cofactor, ATP, and varying concentrations of the test inhibitor (e.g., novobiocin) or DMSO.
-
ATPase Reaction: The mixture is incubated at 37°C to allow for ATP hydrolysis by Polθ.
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is proportional to the amount of ADP generated and thus to the ATPase activity. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Viability Assays
These assays assess the cytotoxic effect of Polθ inhibitors on cancer cell lines, particularly comparing HR-deficient (e.g., BRCA2-/-) and HR-proficient (wild-type) cells.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the Polθ inhibitor (this compound or novobiocin) for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using reagents such as CellTiter-Glo® (measures ATP levels) or by staining with crystal violet.
-
Data Analysis: The results are normalized to DMSO-treated control cells, and the IC50 values are calculated to determine the concentration of the inhibitor that reduces cell viability by 50%. A significant difference in IC50 between HR-deficient and HR-proficient cells indicates synthetic lethality.
Visualizations
Polθ-Mediated Microhomology-Mediated End Joining (MMEJ) Pathway
Caption: The MMEJ pathway for DSB repair and the points of inhibition for Novobiocin and this compound.
General Experimental Workflow for Polθ Inhibitor Comparison
Caption: A generalized workflow for the preclinical evaluation of Polθ inhibitors.
Conclusion
This compound and novobiocin represent two distinct and promising strategies for targeting Polθ in cancer therapy. This compound is a highly potent and specific inhibitor of the Polθ polymerase domain, while novobiocin targets the ATPase domain, preventing the necessary conformational changes and DNA binding required for MMEJ. The choice between targeting the polymerase or the ATPase function of Polθ may have different downstream consequences and therapeutic implications. Further research, including data from ongoing clinical trials with novobiocin and the progression of polymerase inhibitors like this compound, will be critical in elucidating the most effective way to leverage Polθ inhibition for the treatment of HR-deficient and other susceptible cancers.
References
- 1. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-class Polymerase Theta Inhibitor selectively targets Homologous-Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Polymerase theta (Polθ) – an error-prone polymerase necessary for genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are POLQ inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. wepub.org [wepub.org]
- 7. JCI - Polymerase θ inhibition steps on the cGAS pedal [jci.org]
- 8. A first-in-class Polymerase Theta Inhibitor selectively targets Homologous-Recombination-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novobiocin blocks nucleic acid binding to Polθ and inhibits stimulation of its ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novobiocin blocks nucleic acid binding to Polθ and inhibits stimulation of its ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Novobiocin - Wikipedia [en.wikipedia.org]
A Head-to-Head Examination of ATR Inhibitors and PARP Inhibitors in Homologous Recombination-Deficient Tumors
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for tumors with homologous recombination deficiency (HRD) has been significantly shaped by the advent of Poly (ADP-ribose) polymerase (PARP) inhibitors. However, intrinsic and acquired resistance remains a clinical challenge. This has spurred investigation into novel therapeutic strategies, including the targeting of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). This guide provides a comparative analysis of the therapeutic strategies involving ATR inhibitors and PARP inhibitors in HRD tumors, with a focus on the synergistic combination of these agents against PARP inhibitor monotherapy.
Mechanism of Action: A Synergistic Approach
PARP inhibitors capitalize on the synthetic lethality principle in HRD tumors. By trapping PARP1 on DNA at sites of single-strand breaks, they lead to the formation of double-strand breaks during replication. In HR-deficient cells, these breaks cannot be efficiently repaired, leading to cell death.[1][2][3]
ATR inhibitors, on the other hand, target the ATR kinase, which is a master regulator of the cellular response to replication stress. Inhibition of ATR exacerbates replication stress, which is particularly toxic to HR-deficient cells.[1][4] Furthermore, ATR inhibition can induce a functional HRD state, thereby sensitizing tumors to PARP inhibitors.[5] Preclinical studies have demonstrated that the combination of an ATR inhibitor with a PARP inhibitor is synergistic and can overcome resistance to PARP inhibitors.[1][5][6][7]
Figure 1: Synergistic mechanism of PARP and ATR inhibitors in HR-deficient tumors.
Clinical and Preclinical Data Summary
While direct head-to-head monotherapy trials are scarce, extensive research has focused on the combination of ATR and PARP inhibitors, particularly in overcoming PARP inhibitor resistance. The following tables summarize key findings from preclinical and clinical studies.
Table 1: Clinical Trial Data of ATRi + PARPi Combination Therapy
| Trial Name (Identifier) | ATR Inhibitor | PARP Inhibitor | Tumor Type | Key Findings | Reference |
| CAPRI (NCT03462342) | Ceralasertib (AZD6738) | Olaparib | Recurrent, Platinum-Sensitive High-Grade Serous Ovarian Cancer (HGSOC) with acquired PARPi resistance | Objective Response Rate (ORR) of 50% in patients who had progressed on prior PARPi.[6][8][9] The combination was found to be tolerable.[8] | [6][8][9] |
| AcSé-ESMART (Phase I/II) | Ceralasertib (AZD6738) | Olaparib | Relapsed/Refractory Solid Tumors in Pediatric and Young Adults with HR deficiencies | Showed clinical benefit in pediatric patients with tumors exhibiting DNA replication stress and/or DNA repair deficiencies.[10] | [10] |
| Olaparib Combinations (Phase I) | Ceralasertib (AZD6738) | Olaparib | Advanced Cancers with DNA Damage Response and Repair Alterations | Demonstrated preliminary activity in ATM-mutated tumors and in PARP inhibitor-resistant BRCA1/2-mutated HGSOC.[7] | [7] |
| STELLA (NCT04657068) | ART0380 | Irinotecan (Chemotherapy) | Advanced or Metastatic Solid Tumors | In combination with low-dose irinotecan, demonstrated a 50% confirmed ORR in ATM-negative solid tumors.[11] | [11] |
| NCI 9938 (NCT02595931) | Berzosertib (M6620) | Irinotecan (Chemotherapy) | Advanced Solid Tumors | Promising disease activity in ATM mutant solid tumors.[12] | [12] |
Table 2: Preclinical Data of ATRi and PARPi Combination
| ATR Inhibitor | PARP Inhibitor(s) | Cell/Animal Model | Key Findings | Reference |
| AZD6738 (Ceralasertib) | Olaparib, Talazoparib, Veliparib | TK6 isogenic cell lines with defects in DNA repair genes | AZD6738 potentiated the cytotoxicity of PARP inhibitors in homologous recombination repair deficiency cell lines.[13][14] | [13][14] |
| AZD6738 (Ceralasertib) | Olaparib | ATM-deficient cancer cells | The combination of olaparib and AZD6738 was synergistic, leading to selective cell death in ATM-deficient cells.[15] | [15] |
| ART0380 | Olaparib | Tumor xenograft models | Showed strong synergy when combined with olaparib.[16] | [16] |
| VE-821, PF-477736, MK-1775 | Rucaparib | HR defective and HR proficient cancer cells | ATR, CHK1, and WEE1 inhibitors induced synthetic lethality in combination with rucaparib.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the literature.
Cell Viability Assay (Clonogenic Survival)
-
Cell Seeding: Cancer cells are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of the ATR inhibitor, PARP inhibitor, or the combination of both.
-
Incubation: The plates are incubated for a period of 10-14 days to allow for colony formation.
-
Colony Staining: The medium is removed, and the colonies are washed with PBS, fixed with methanol, and stained with crystal violet.
-
Quantification: The number of colonies (defined as >50 cells) is counted, and the surviving fraction is calculated relative to the untreated control.
In Vivo Xenograft Studies
-
Tumor Implantation: Human cancer cells (e.g., 5-10 x 10^6 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, ATR inhibitor alone, PARP inhibitor alone, combination). Drugs are administered via the appropriate route (e.g., oral gavage, intraperitoneal injection) at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated.
Figure 2: Generalized workflow for in vivo xenograft studies.
Conclusion
The current body of research strongly suggests that a head-to-head comparison of monotherapies may be less clinically relevant than evaluating the synergistic combination of ATR and PARP inhibitors. This combination strategy holds significant promise for overcoming resistance to PARP inhibitors in HR-deficient tumors. The data presented in this guide, from both preclinical and clinical studies, underscores the potential of this approach to expand the therapeutic options for patients with these challenging malignancies. Further investigation, including randomized clinical trials, is warranted to fully elucidate the clinical benefit of this combination therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ATR, CHK1 and WEE1 inhibitors cause homologous recombination repair deficiency to induce synthetic lethality with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceralasertib-Mediated ATR Inhibition Combined With Olaparib in Advanced Cancers Harboring DNA Damage Response and Repair Alterations (Olaparib Combinations) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. inditecommunications.com [inditecommunications.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Combination ATR (ceralasertib) and PARP (olaparib) Inhibitor (CAPRI) Trial in Acquired PARP Inhibitor-Resistant Homologous Recombination-Deficient Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. oncozine.com [oncozine.com]
- 11. Artios Pharma Reports Differentiated Clinical Activity in STELLA Phase 1/2a Study for Lead Program ART0380 at the American Association for Cancer Research (AACR) Annual Meeting 2025 - Artios Pharma [artios.com]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. ATR Inhibitor Synergizes PARP Inhibitor Cytotoxicity in Homologous Recombination Repair Deficiency TK6 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Combined PARP and ATR inhibition potentiates genome instability and cell death in ATM-deficient cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
confirming the selectivity of RP-6685 for Polθ over other polymerases
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides a comparative analysis of RP-6685, a potent and orally bioavailable inhibitor of DNA Polymerase Theta (Polθ), against other human DNA polymerases. The data presented herein confirms the exquisite selectivity of this compound for Polθ, a key target in synthetic lethality approaches for cancer therapy.
Comparative Selectivity of this compound
This compound has been demonstrated to be a highly selective inhibitor of the polymerase activity of human Polθ. In biochemical assays, it exhibits potent, low nanomolar to picomolar inhibition of Polθ.[1][2][3][4] In contrast, this compound is reported to be inactive against a panel of other human DNA polymerases, including those from families A, B, and X.[2] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
The inhibitory activity of this compound against Polθ and other human DNA polymerases is summarized in the table below.
| Polymerase | Family | IC50 (nM) | Reference |
| Polθ (full-length) | A | 0.55 | [1][2] |
| Polθ (polymerase domain) | A | 5.8 | [1][3][4] |
| Polα | B | Inactive | [2] |
| Polε | B | Inactive | [2] |
| Polγ | A | Inactive | [2] |
| Polλ | X | Inactive | [2] |
| Polμ | X | Inactive | [2] |
IC50 values represent the concentration of this compound required to inhibit 50% of the polymerase activity. "Inactive" indicates no significant inhibition was observed at the tested concentrations.
Mechanism of Action
Kinetic studies have revealed that this compound acts as an uncompetitive inhibitor with respect to dNTPs. This suggests that this compound does not bind to the active site of the polymerase in the absence of the nucleotide substrate. Furthermore, this compound does not inhibit the ATPase activity of Polθ, indicating its specificity for the polymerase domain.[1][2]
Experimental Protocol: DNA Polymerase Inhibition Assay (Primer Extension Assay)
The following is a representative protocol for determining the inhibitory activity of a compound like this compound against DNA polymerases using a PicoGreen-based primer extension assay.
Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against the DNA polymerase activity of a specific polymerase.
Materials:
-
Recombinant human DNA polymerase (e.g., Polθ, Polα, etc.)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Annealed DNA substrate (primer/template)
-
Deoxynucleotide triphosphates (dNTPs)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
PicoGreen dsDNA quantitation reagent
-
Stop Solution (e.g., EDTA)
-
384-well microplates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup:
-
Add the assay buffer to the wells of a 384-well microplate.
-
Add the serially diluted test compound or DMSO (as a vehicle control) to the appropriate wells.
-
Add the DNA polymerase to all wells except for the "no enzyme" control wells.
-
Incubate the plate for a specified time (e.g., 15 minutes) at the optimal temperature for the polymerase (e.g., 37°C) to allow the compound to bind to the enzyme.
-
-
Initiation of Polymerase Reaction:
-
Add a mixture of the annealed DNA substrate and dNTPs to all wells to start the polymerase reaction.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at the optimal temperature to allow for DNA synthesis.
-
Termination of Reaction: Add a stop solution containing EDTA to all wells to chelate the Mg2+ ions and halt the polymerase reaction.
-
Quantification of DNA Synthesis:
-
Add the PicoGreen reagent, which fluoresces upon binding to double-stranded DNA (dsDNA), to all wells.
-
Incubate in the dark for a short period (e.g., 5 minutes).
-
Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" controls).
-
Normalize the data to the "vehicle control" (DMSO) wells, which represent 100% polymerase activity.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow
References
- 1. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
Independent Verification of RP-6685's Antitumor Activity: A Comparative Guide for Researchers
For Immediate Release
This guide provides an objective comparison of the antitumor activity of RP-6685, a novel DNA polymerase theta (Polθ) inhibitor, with other known Polθ inhibitors, ART558 and novobiocin. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of this compound's potential as a therapeutic agent.
Executive Summary
This compound is a potent and selective inhibitor of Polθ, a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway. This pathway is often upregulated in cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR), which is frequently impaired in tumors with BRCA1/2 mutations. By inhibiting Polθ, this compound demonstrates synthetic lethality in HR-deficient cancer cells, leading to tumor cell death. This guide presents a comparative analysis of the in vitro and in vivo efficacy, mechanism of action, and pharmacokinetic profiles of this compound, ART558, and novobiocin.
Mechanism of Action: Targeting DNA Polymerase Theta
This compound, ART558, and novobiocin all target DNA polymerase theta (Polθ), but through different mechanisms. This compound and ART558 are allosteric inhibitors of the polymerase domain of Polθ, while novobiocin inhibits the ATPase activity of the helicase domain. The inhibition of Polθ's function in the MMEJ pathway in HR-deficient cancer cells leads to an accumulation of DNA double-strand breaks, ultimately resulting in apoptosis.
Comparative In Vitro Potency
The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound, ART558, and novobiocin against Polθ and in cellular assays.
| Compound | Target | Assay Type | IC50 | Citation |
| This compound | Full-length Polθ | PicoGreen | 5.8 nM | [1] |
| Polθ Polymerase Activity | - | 550 pM | [1] | |
| HEK293 LIG4-/- cells | Cellular | 0.94 µM | [1] | |
| ART558 | Polθ | Biochemical | 7.9 nM | [2] |
| Novobiocin | Polθ ATPase Activity | - | Data not consistently reported in nM range |
Comparative In Vivo Antitumor Activity
This section compares the in vivo efficacy of this compound, ART558, and novobiocin in mouse xenograft models of human cancers with BRCA mutations.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation |
| This compound | HCT116 BRCA2-/- | 80 mg/kg, p.o., BID, 21 days | Showed tumor regression during the first 8 days of treatment. | [1] |
| ART558 | MDA-MB-436 BRCA1/SHLD2 deficient | Details on TGI percentage not available | Efficacious in a model of PARP inhibitor-resistant TNBC. | [3] |
| Novobiocin | BRCA-mutant tumor models | Details on TGI percentage not available | Selectively killed tumor cells. | [4][5] |
Note: Direct comparative studies of these three compounds under identical experimental conditions are not yet publicly available. The data presented here is compiled from individual studies.
Experimental Protocols
This compound in HCT116 BRCA2-/- Xenograft Model
-
Cell Line: HCT116 BRCA2-/- colorectal cancer cells.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID).
-
Tumor Implantation: Subcutaneous injection of HCT116 BRCA2-/- cells.
-
Treatment: Oral administration (p.o.) of this compound at 80 mg/kg, twice daily (BID) for 21 days, initiated when tumors reached a specified volume.
-
Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition.
Pharmacokinetics and ADME Profile
A comparative summary of the available pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the three Polθ inhibitors is provided below.
| Parameter | This compound | ART558/ART899 | Novobiocin |
| Route of Administration | Oral | Oral (ART899) | Oral |
| Bioavailability | Orally bioavailable | ART899 has improved metabolic stability over ART558 | Poor oral bioavailability |
| Metabolism | Subject to metabolism | ART558 has poor metabolic stability | - |
| Key Findings | Shows in vivo efficacy. | ART899 is an optimized derivative for in vivo studies. | Limited by poor pharmacokinetic properties. |
Conclusion
References
Assessing the Therapeutic Window of RP-6685: A Comparative Guide for DNA Repair Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic window of the novel DNA polymerase theta (Polθ) inhibitor, RP-6685, with other key DNA repair inhibitors. This analysis is supported by available preclinical and clinical data, with detailed experimental methodologies for cited studies.
Introduction to this compound and DNA Repair Inhibition
This compound is a potent, selective, and orally active inhibitor of DNA polymerase theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway.[1][2] Polθ is an attractive target in oncology, particularly for tumors with deficiencies in other DNA repair pathways like homologous recombination (HR), such as those with BRCA1/2 mutations.[2][3] The therapeutic strategy behind DNA repair inhibitors is to exploit the concept of synthetic lethality, where the inhibition of a specific DNA repair pathway is selectively lethal to cancer cells that are deficient in another repair pathway, while normal cells with intact DNA repair mechanisms are less affected. This selectivity is crucial for a favorable therapeutic window, maximizing anti-tumor efficacy while minimizing toxicity to healthy tissues.
This guide compares the therapeutic window of this compound with inhibitors of other key DNA repair pathways:
-
PARP (Poly(ADP-ribose) polymerase) inhibitors: Olaparib and Talazoparib
-
ATR (Ataxia-Telangiectasia and Rad3-related) inhibitors: Berzosertib and Ceralasertib
-
ATM (Ataxia-Telangiectasia Mutated) inhibitor: AZD0156
Comparative Analysis of Therapeutic Window
The therapeutic window of a drug is a measure of its safety and is typically assessed by comparing the dose required for a therapeutic effect with the dose that causes toxicity. In preclinical studies, this is often evaluated by determining the maximum tolerated dose (MTD) and the effective dose (ED). A wider therapeutic window indicates a safer drug.
Based on available data, here is a comparative summary of the therapeutic window for this compound and other selected DNA repair inhibitors.
| Inhibitor | Target | Preclinical Model (Efficacy) | Effective Dose (Preclinical) | Maximum Tolerated Dose (MTD) / Dose-Limiting Toxicities (DLTs) |
| This compound | Polθ | HCT116 BRCA2-/- xenograft (mouse) | 80 mg/kg, twice daily (p.o.)[2] | 80 mg/kg, twice daily (p.o.) in mice; "no significant body weight loss" was observed.[2] Specific dose-ranging toxicology study details are not publicly available. |
| Olaparib | PARP | Pediatric solid tumor xenografts (mouse) | 100 mg/kg, twice daily (p.o.) showed PARP inhibition.[3] | MTD in a Phase 1 study in Japanese patients was 400 mg twice daily.[4] DLTs are primarily hematological (anemia, neutropenia, thrombocytopenia).[5] |
| Talazoparib | PARP | Ewing sarcoma xenograft (mouse) | 0.25 mg/kg, twice daily (p.o.) as a single agent.[6] | In a Phase 1 combination study, the MTD was 1 mg daily with low-dose chemotherapy.[7] DLTs are primarily hematological (thrombocytopenia, neutropenia).[7] |
| Berzosertib (M6620) | ATR | Advanced solid tumor patient xenografts (mouse) | 12-24 hours post-chemotherapy administration showed optimal efficacy.[8] | In a Phase 1 study in combination with cisplatin, the recommended Phase 2 dose was 140 mg/m² on days 2 and 9 of a 21-day cycle.[9] DLTs include neutropenia and anemia.[9] |
| Ceralasertib (AZD6738) | ATR | Colorectal xenograft model (mouse) | 25 mg/kg, once daily (p.o.) in combination with irinotecan was not well tolerated, but 12.5 mg/kg was.[10] | In a Phase 1 study with carboplatin, the MTD was 40 mg once daily on days 1-2 of a 21-day cycle.[11] DLTs include thrombocytopenia and neutropenia.[11] Cardiotoxicity was observed in preclinical studies.[12] |
| AZD0156 | ATM | Patient-derived TNBC xenografts (mouse) | 2.5 mg/kg for 5 days/week or 5 mg/kg for 3 days/week (p.o.) in combination with olaparib.[11] | In a Phase 1 study, the safety of increasing doses was assessed.[13] Preclinical studies in combination with irinotecan and 5-FU showed tolerability at doses that enhanced anti-tumor activity.[14] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
DNA Damage Response Pathways and Inhibitor Targets
Caption: DNA damage response pathways and the targets of this compound and other inhibitors.
General Workflow for Preclinical Xenograft Study
Caption: A typical workflow for assessing in vivo efficacy in a xenograft model.
Logic of Synthetic Lethality with Polθ Inhibition
References
- 1. Nanoformulation of Talazoparib Increases Maximum Tolerated Doses in Combination With Temozolomide for Treatment of Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 6. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative in vivo toxicology of ATR inhibitors ceralasertib, elimusertib, and berzosertib alone and in combination with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. cris.bgu.ac.il [cris.bgu.ac.il]
- 13. researchgate.net [researchgate.net]
- 14. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Proper Disposal of RP-6685: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing RP-6685, a potent and selective DNA polymerase theta (Polθ) inhibitor, adherence to proper disposal procedures is paramount to ensure laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound and its associated waste.
Given the absence of a publicly available, comprehensive Safety Data Sheet (SDS) in English, this guide is formulated based on the product information from suppliers, general principles of hazardous chemical waste management, and a review of the SDS provided by Selleck Chemicals in Chinese. As a precautionary measure, this compound should be treated as a hazardous substance.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with the following safety protocols.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety goggles or a face shield. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended, especially when handling the powder form. |
Handling:
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin, eyes, and clothing.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wash hands thoroughly after handling.
Disposal Procedures for this compound
The disposal of this compound, whether in solid form or dissolved in a solvent such as Dimethyl Sulfoxide (DMSO), must be managed as hazardous chemical waste.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated materials such as pipette tips, vials, and weighing paper should be collected in a dedicated, sealed plastic bag or container clearly labeled as "this compound Contaminated Solid Waste."
-
-
Liquid Waste:
-
Solutions of this compound, typically in DMSO, must be collected in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste: this compound in DMSO."
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals can react violently, producing heat or toxic gases.
-
Step 2: Labeling and Storage
-
All waste containers must be accurately and clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The solvent used (e.g., DMSO) and its approximate concentration
-
The primary hazard(s) (Assumed to be "Toxic" and "Irritant")
-
The date of waste accumulation
-
-
Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) away from general laboratory traffic and incompatible materials.
Step 3: Final Disposal
-
Engage a Licensed Professional: The disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.
-
Incineration: For organic compounds like this compound and solvents like DMSO, chemical incineration at a licensed facility is the recommended method of disposal.
Experimental Protocols
Currently, there are no established and publicly available experimental protocols for the specific neutralization or degradation of this compound in a laboratory setting. Therefore, attempting to neutralize the compound before disposal is not recommended. The most prudent course of action is to follow the hazardous waste disposal procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and safety officer for any additional requirements.
Essential Safety and Operational Guide for Handling RP-6685
Disclaimer: A specific Safety Data Sheet (SDS) for RP-6685 is not publicly available. This guide is based on best practices for handling potent, selective research compounds and should be used to supplement a thorough risk assessment conducted by the user and their institution's Environmental Health and Safety (EHS) department.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential for personnel safety and to maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to potent research compounds like this compound. The required level of PPE depends on the specific laboratory procedure and the physical form of the compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a certified respirator with appropriate cartridges.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile gloves).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential. Double-gloving provides an additional barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other certified ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills still exists.[1][2] |
| In-vivo Dosing and Handling of Treated Animals | - Lab coat.- Safety glasses with side shields.- Two pairs of disposable nitrile gloves. | To prevent skin contact with the compound and contaminated animal waste. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial when working with potent compounds to ensure safety at every step.
-
Preparation and Pre-Work Checklist:
-
Consult your institution's EHS for specific guidelines.
-
Ensure a properly functioning and certified chemical fume hood or other containment device is available.
-
Prepare and have a spill kit readily accessible.
-
Delineate the work area and decontaminate all surfaces before starting.
-
-
Weighing and Aliquoting (Powder Form):
-
Perform all manipulations of powdered this compound within a chemical fume hood or a balance enclosure.
-
Don the appropriate PPE as specified in the table above.
-
Use dedicated spatulas and weighing papers.
-
Carefully transfer the desired amount of the compound.
-
Clean any residual powder from the spatula and weighing paper with a solvent-moistened wipe and dispose of it as hazardous waste.
-
-
Solution Preparation:
-
Prepare solutions within a chemical fume hood.
-
This compound is soluble in DMSO and ethanol.
-
Add the solvent to the vial containing the powdered compound slowly to avoid splashing.
-
If necessary, sonication can be used to aid dissolution.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
Unused Product: Dispose of as hazardous chemical waste. Do not discard in regular trash or down the drain.
-
Contaminated Materials: All items that have come into contact with this compound, including gloves, pipette tips, vials, and bench paper, must be treated as hazardous waste.[3]
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Waste Collection and Storage:
-
Use appropriate, chemically resistant, and leak-proof containers for all waste streams.
-
Label all waste containers with "Hazardous Waste" and the full chemical name(s) of the contents.
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of hazardous waste.[4]
-
Waste will be transported by trained personnel to a licensed hazardous waste disposal facility.
-
Visual Workflows
The following diagrams illustrate the key operational and disposal workflows for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
